2-Bromo-3-fluorobenzoyl chloride
Description
BenchChem offers high-quality 2-Bromo-3-fluorobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-fluorobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDXHLMXMWMYJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617938 | |
| Record name | 2-Bromo-3-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-91-2 | |
| Record name | 2-Bromo-3-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-3-fluorobenzoyl chloride molecular structure
An In-Depth Technical Guide to 2-Bromo-3-fluorobenzoyl Chloride: Structure, Synthesis, and Applications in Drug Discovery
Abstract
2-Bromo-3-fluorobenzoyl chloride is a halogenated aromatic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its unique trifunctional nature—possessing a highly reactive acyl chloride for amide or ester formation, a bromine atom suitable for cross-coupling reactions, and a fluorine atom for modulating physicochemical properties—makes it a versatile building block for complex molecule synthesis. This guide provides a comprehensive analysis of its molecular structure, electronic properties, synthesis, and reactivity. It further explores its practical applications as a strategic scaffold in the design of novel therapeutic agents, grounded in the established role of fluorination in modern drug development.[1][2][3]
Introduction to Fluorinated Scaffolds in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][3] Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity for its biological target.[1][2] These modulations often translate into improved pharmacokinetic profiles and enhanced therapeutic efficacy.
2-Bromo-3-fluorobenzoyl chloride emerges as a particularly valuable reagent in this context. It serves not merely as a source of fluorine but as a multi-functional scaffold, offering chemists a convergent synthetic handle to introduce a precisely substituted aromatic ring into a lead compound. The interplay between the three functional groups provides a rich platform for molecular elaboration.
Physicochemical and Structural Properties
A precise understanding of the compound's properties is fundamental to its effective application.
Table 1: Chemical and Physical Properties of 2-Bromo-3-fluorobenzoyl Chloride
| Property | Value | Source(s) |
| CAS Number | 1000339-91-2 | [4][5] |
| Molecular Formula | C₇H₃BrClFO | [4][6] |
| Molecular Weight | 237.45 g/mol | [4][6][7] |
| Canonical SMILES | O=C(Cl)c1c(Br)c(F)ccc1 | [4] |
| Purity | Typically ≥95% | [4] |
Molecular Structure Analysis
The structure of 2-Bromo-3-fluorobenzoyl chloride is defined by a benzene ring substituted at the 1, 2, and 3 positions. The acyl chloride group (-COCl) is a powerful electrophile and the primary site of reactivity for nucleophilic acyl substitution. The bromine and fluorine atoms exert strong inductive electron-withdrawing effects (-I) due to their high electronegativity. This electron withdrawal increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making the acyl chloride more reactive toward nucleophiles than unsubstituted benzoyl chloride.[8] While halogens can exert a weak resonance-donating effect (+R), the inductive effect is dominant in influencing the reactivity of the acyl group.
Caption: Molecular structure highlighting the key functional groups.
Synthesis and Purification
The Causality of Synthetic Choice
The most direct and industrially scalable method for the preparation of benzoyl chlorides is the chlorination of the corresponding benzoic acid. This transformation is highly efficient and typically proceeds with high yield. Reagents like thionyl chloride (SOCl₂) and oxalyl chloride are preferred as they produce gaseous byproducts (SO₂, HCl, CO, CO₂), which simplifies product isolation and purification.[9][10] Therefore, the logical precursor for the title compound is 2-Bromo-3-fluorobenzoic acid.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is a representative procedure based on standard methods for converting carboxylic acids to acyl chlorides.[9]
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a calcium chloride drying tube (or nitrogen inlet), and a dropping funnel is charged with 2-Bromo-3-fluorobenzoic acid (1.0 eq).
-
Solvent Addition: Anhydrous toluene or dichloromethane is added as a solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Reagent Addition: Thionyl chloride (SOCl₂, ~1.5-2.0 eq) is added dropwise via the dropping funnel at room temperature. The reaction is exothermic, and a gentle effervescence (HCl and SO₂ evolution) will be observed.
-
Reaction: After the addition is complete, the mixture is heated to reflux (typically 60-80°C) and maintained for 2-4 hours, or until the evolution of gas ceases. Reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Workup and Purification: The reaction mixture is cooled to room temperature. The excess thionyl chloride and solvent are carefully removed under reduced pressure (in a well-ventilated fume hood). The crude 2-Bromo-3-fluorobenzoyl chloride is then purified by vacuum distillation to yield a clear liquid.
Caption: General workflow for the synthesis of the title compound.
Spectroscopic Characterization (A Self-Validating System)
The identity and purity of 2-Bromo-3-fluorobenzoyl chloride are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle, creating a self-validating dataset. While specific spectra for this exact compound are not widely published, its features can be accurately predicted based on well-established principles.[11]
Table 2: Predicted Spectroscopic Data Summary for 2-Bromo-3-fluorobenzoyl Chloride
| Technique | Feature | Predicted Value / Observation |
| IR (Infrared) | C=O stretch (acyl chloride) | Strong, sharp peak at ~1780-1815 cm⁻¹ |
| Aromatic C=C stretch | Peaks at ~1450-1600 cm⁻¹ | |
| C-F stretch | Strong peak at ~1200-1300 cm⁻¹ | |
| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 7.5-8.2 ppm |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~165-170 ppm |
| Aromatic Carbons | δ ~115-160 ppm, showing C-F coupling | |
| ¹⁹F NMR | Fluorine | Singlet or narrow multiplet near δ -110 to -130 ppm |
| Mass Spec (MS) | Molecular Ion (M⁺) | Complex cluster around m/z 236, 238, 240 due to Br and Cl isotopes |
-
Infrared (IR) Spectroscopy: The most diagnostic peak is the very strong carbonyl (C=O) stretch of the acyl chloride functional group, expected at a high wavenumber (~1780-1815 cm⁻¹). The C-F and C-Br bonds will also show characteristic stretches in the fingerprint region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The three protons on the aromatic ring will appear in the downfield region (δ 7.5-8.2 ppm). Their chemical shifts and splitting patterns will be complex due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbonyl carbon will be highly deshielded. The aromatic carbons will show characteristic chemical shifts, with the carbon directly attached to fluorine exhibiting a large one-bond C-F coupling constant.
-
¹⁹F NMR: This is a crucial technique for any fluorinated compound, expected to show a single resonance for the fluorine atom.
-
-
Mass Spectrometry (MS): The mass spectrum will display a distinctive molecular ion peak pattern. This is due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), resulting in a characteristic cluster of peaks (M, M+2, M+4).
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-3-fluorobenzoyl chloride lies in its predictable and versatile reactivity at two distinct sites.
Nucleophilic Acyl Substitution
The acyl chloride is the most reactive site, readily undergoing substitution with a wide range of nucleophiles. This is the primary method for incorporating the 2-bromo-3-fluorobenzoyl moiety.
-
Amide Formation: Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) affords the corresponding amides. This is one of the most common and vital reactions in drug synthesis.
-
Ester Formation: Reaction with alcohols, often in the presence of a base, yields the corresponding esters.
Cross-Coupling Reactions
The carbon-bromine bond provides a handle for subsequent carbon-carbon or carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This allows for late-stage diversification of the molecular scaffold. Common examples include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form a C-C bond.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond.
Caption: Key reaction pathways for synthetic diversification.
Applications in Drug Development
While specific drugs containing the 2-bromo-3-fluorobenzoyl moiety may be proprietary, its utility can be inferred from the application of similar building blocks. For example, 2-fluorobenzoyl chloride has been used to synthesize enzyme inhibitors and to derivatize molecules for analytical purposes. Similarly, 2-bromobenzamides are key intermediates in the synthesis of quinazolinone derivatives, a class of compounds with diverse biological activities.[12]
The value proposition of 2-Bromo-3-fluorobenzoyl chloride is the ability to combine these features:
-
Scaffold Rigidity: The substituted phenyl ring provides a rigid core to orient other functional groups.
-
Metabolic Blocking: The C-F bond is resistant to oxidative metabolism, potentially blocking a metabolic soft spot and increasing the drug's half-life.[1]
-
Vectorial Diversification: One can first form an amide or ester linkage and then use the bromine atom to explore the surrounding chemical space through cross-coupling, a powerful strategy in lead optimization.
Safety, Handling, and Storage
As a reactive acyl chloride, this compound presents significant hazards and requires strict handling protocols.
Table 3: Hazard Summary and Handling Precautions
| Hazard | Description | Recommended Precaution | Source(s) |
| Corrosive | Causes severe skin burns and serious eye damage. | Wear appropriate gloves, lab coat, and chemical safety goggles/face shield. | [13][14][15][16] |
| Lachrymator | Substance which increases the flow of tears. | Always handle inside a certified chemical fume hood. | [14] |
| Water Reactive | Reacts with moisture/water to release corrosive HCl gas. | Store under an inert atmosphere (e.g., nitrogen, argon). Use anhydrous solvents and techniques. | [14][15] |
| Inhalation | May cause respiratory irritation. | Do not breathe vapors or mists. Ensure adequate ventilation. | [13][15] |
-
Handling: All manipulations should be performed in a chemical fume hood by trained personnel.[13][17] Avoid contact with skin, eyes, and clothing.[13]
-
Storage: The compound is moisture-sensitive.[14] It must be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area designated for corrosive materials.[13][14]
-
Incompatible Materials: Avoid contact with strong bases, alcohols, strong oxidizing agents, and water.[13][14]
Conclusion
2-Bromo-3-fluorobenzoyl chloride is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its molecular structure offers three distinct points of chemical utility: a reactive handle for core integration, a site for sophisticated cross-coupling, and a fluorine atom for crucial pharmacokinetic modulation. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this versatile building block in the rational design and development of next-generation therapeutics.
References
- SAFETY DATA SHEET. (n.d.).
- 2-Bromo-3-fluorobenzoyl chloride | CAS:1000339-91-2 | Huateng Pharma. (n.d.).
- 4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026 - PubChem. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 15).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
-
Synthesis of 2-bromobenzoyl chloride - PrepChem.com. (n.d.). Retrieved from [Link]
-
Chem 117 Reference Spectra Spring 2011. (n.d.). Retrieved from [Link]
-
3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem. (n.d.). Retrieved from [Link]
-
Kotipalli, T., Kavala, V. R., Janreddy, D., & Yao, C.-F. (2022). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl )benzamide with benzylamine. ResearchGate. Retrieved from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]
-
2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis of 2-fluorobenzoyl chloride - PrepChem.com. (n.d.). Retrieved from [Link]
-
synthesis of 2-bromobenzoyl chloride. (2018, December 27). Sciencemadness.org. Retrieved from [Link]
- Preparation method for o-fluorobenzoyl chloride. (n.d.). Google Patents.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. Retrieved from [Link]
- Erol Günal, Ş. (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. İstanbul Commerce University Journal of Science, 22(44), 417-424.
-
Fluorination methods in drug discovery. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024, June 13). RSC Advances. Retrieved from [Link]
-
The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. (2020, June 4). Chemistry Stack Exchange. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acikerisim.ticaret.edu.tr [acikerisim.ticaret.edu.tr]
- 4. aldlab-chemicals_2-Bromo-3-fluorobenzoyl chloride [aldlab.com]
- 5. 1000339-91-2|2-Bromo-3-fluorobenzoyl chloride|BLD Pharm [bldpharm.com]
- 6. 2-Bromo-4-fluorobenzoyl chloride | CAS 95383-36-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. prepchem.com [prepchem.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ekwan.github.io [ekwan.github.io]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 2-Bromo-3-fluorobenzoyl Chloride: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3-fluorobenzoyl chloride (CAS No. 1000339-91-2), a halogenated aromatic acyl chloride of increasing importance in the fields of medicinal chemistry and materials science. As a reactive building block, its unique substitution pattern—featuring ortho-bromo and meta-fluoro groups relative to the acyl chloride—offers a versatile platform for introducing specific functionalities into complex molecules. This document details the compound's physicochemical properties, outlines a robust laboratory-scale synthesis protocol, explores its characteristic reactivity, and provides field-proven insights into its handling and application, particularly in the synthesis of novel pharmaceutical intermediates. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's unique characteristics in their research and development programs.
Introduction: The Strategic Utility of Halogenated Synthons
The incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in modern drug design for modulating a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability.[2] Bromine, on the other hand, often serves as a versatile synthetic handle for cross-coupling reactions or can contribute to the lipophilicity of a molecule.[3]
2-Bromo-3-fluorobenzoyl chloride emerges as a valuable synthon that combines these elements with a highly reactive acyl chloride functional group. This trifecta of functionalities makes it a strategic starting material for constructing complex molecular architectures. The acyl chloride allows for efficient amide, ester, or ketone formation, while the bromo and fluoro substituents provide orthogonal points for further chemical modification or for fine-tuning the electronic and steric profile of the final compound. This guide aims to serve as a practical resource for harnessing the full synthetic potential of this reagent.
Physicochemical and Spectroscopic Profile
The physical and chemical identity of 2-Bromo-3-fluorobenzoyl chloride is summarized below. While specific experimental data for properties like melting and boiling points are not widely published, reasonable estimations can be made based on its structure and comparison with related isomers.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 1000339-91-2 | [4][5][6] |
| Molecular Formula | C₇H₃BrClFO | [4][5] |
| Molecular Weight | 237.45 g/mol | [4][5][7] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | [3][8] |
| Purity (Typical) | ≥95% | [4] |
| SMILES | O=C(Cl)c1c(Br)c(F)ccc1 | [4] |
| InChIKey | Not readily available in cited sources. |
Structural and Electronic Considerations
The substitution pattern of 2-Bromo-3-fluorobenzoyl chloride is critical to its reactivity. The electron-withdrawing effects of the fluorine, bromine, and acyl chloride groups deactivate the aromatic ring towards electrophilic substitution. Conversely, the inductive effect of the halogens enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This is the cornerstone of its utility in synthesis.
Predicted Spectroscopic Signature
While a definitive experimental spectrum requires empirical analysis, the expected characteristics can be predicted based on its structure and data from analogous compounds like 3-fluorobenzoyl chloride.[9][10]
-
¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm), with coupling patterns influenced by both the fluorine and adjacent protons.
-
¹³C NMR: The carbonyl carbon would appear significantly downfield (approx. 165-170 ppm). The aromatic carbons would show distinct signals, with the carbon atoms bonded to fluorine and bromine exhibiting characteristic splitting (C-F coupling) and chemical shifts, respectively.
-
IR Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acyl chloride would be prominent, typically in the range of 1770-1810 cm⁻¹. C-F and C-Br stretching bands would also be present at lower frequencies.
-
Mass Spectrometry: The mass spectrum would show a distinctive isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).
Chemical Reactivity and Stability
Core Reactivity: Nucleophilic Acyl Substitution
The primary utility of 2-Bromo-3-fluorobenzoyl chloride lies in its function as an acylating agent. The carbonyl carbon is highly electrophilic, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.
Common Transformations:
-
Amidation: Reaction with primary or secondary amines yields corresponding amides. This is one of the most common applications in drug discovery.
-
Esterification: Reaction with alcohols produces esters.
-
Friedel-Crafts Acylation: It can be used to acylate electron-rich aromatic rings in the presence of a Lewis acid catalyst.
The workflow for a typical amidation reaction is depicted below. The causality is straightforward: the lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the chloride leaving group, followed by deprotonation, yields the stable amide product.
Caption: Generalized workflow for nucleophilic acyl substitution.
Stability and Incompatibilities
As with most acyl chlorides, 2-Bromo-3-fluorobenzoyl chloride is highly sensitive to moisture.[3] It reacts exothermically with water to hydrolyze back to the parent carboxylic acid (2-Bromo-3-fluorobenzoic acid) and hydrochloric acid.[11] This reactivity necessitates stringent anhydrous handling and storage conditions.
Incompatible Materials:
-
Water and moisture
-
Alcohols
-
Strong bases and amines (reacts vigorously)
-
Strong oxidizing agents
Synthesis, Handling, and Storage
Laboratory-Scale Synthesis Protocol
2-Bromo-3-fluorobenzoyl chloride is typically prepared from its corresponding carboxylic acid, 2-Bromo-3-fluorobenzoic acid. The latter can be synthesized via a multi-step sequence starting from m-fluorobenzotrifluoride, as detailed in patent literature.[12] The final conversion to the acyl chloride is a standard procedure.[13][14]
Caption: Synthesis from the corresponding carboxylic acid.
Step-by-Step Protocol:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (e.g., CaCl₂ or Drierite), add 2-Bromo-3-fluorobenzoic acid (1.0 eq).
-
Solvent Addition: Add an anhydrous solvent such as toluene or dichloromethane (DCM) to the flask.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the suspension. Causality: Using excess thionyl chloride ensures the complete conversion of the carboxylic acid and allows it to also act as a solvent.
-
Reaction: Heat the mixture to reflux (approx. 80°C for toluene) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (use a bubbler or test with pH paper at the outlet of the drying tube).
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Self-Validation: The complete removal of SOCl₂ is crucial as its presence can interfere with subsequent reactions. A Kugelrohr distillation can be used for further purification if required.
-
Product: The resulting residue is crude 2-Bromo-3-fluorobenzoyl chloride, which can often be used directly in the next step without further purification.
Safe Handling and Storage
Due to its corrosive and moisture-sensitive nature, strict safety protocols must be followed.[15]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[16] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[11][17] The container should be stored under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Quench small residual amounts carefully with a dilute solution of sodium bicarbonate.
Application in a Drug Discovery Workflow: Synthesis of a Benzamide Intermediate
To illustrate its practical utility, this section provides a protocol for synthesizing a substituted benzamide, a common structural motif in many FDA-approved drugs.[18]
Objective: To synthesize N-benzyl-2-bromo-3-fluorobenzamide.
Methodology:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Causality: The base is essential to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Acylation: Prepare a solution of 2-Bromo-3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) by observing the consumption of the benzoyl chloride.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-2-bromo-3-fluorobenzamide. Self-Validation: The identity and purity of the final product should be confirmed by NMR and mass spectrometry.
Conclusion
2-Bromo-3-fluorobenzoyl chloride is a highly versatile and reactive chemical intermediate with significant potential in the synthesis of complex organic molecules. Its unique combination of an acyl chloride for coupling reactions and two distinct halogen atoms for orthogonal chemistry or property modulation makes it a valuable tool for medicinal chemists. Understanding its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is paramount to safely and effectively leveraging its synthetic potential in the pursuit of novel therapeutics and advanced materials.
References
-
Aldlab Chemicals. 2-Bromo-3-fluorobenzoyl chloride. [Link]
-
PubChem. 2-Bromo-1-chloro-3-fluorobenzene. [Link]
-
PubChem. 3-Bromo-4-fluorobenzoyl chloride. [Link]
-
CAS Common Chemistry. 3-Bromo-4-fluorobenzoyl chloride. [Link]
-
PubChem. 3-Fluorobenzoyl chloride. [Link]
-
Carl ROTH. Safety Data Sheet: Benzoyl chloride. [Link]
- Google Patents. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
-
Ali, I., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021), Molecules. [Link]
-
PrepChem. Synthesis of 2-fluorobenzoyl chloride. [Link]
-
Rosati, O., et al. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022), Pharmaceuticals. [Link]
- Google Patents. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.
-
PubChem. 4-Bromo-2-fluorobenzoyl chloride. [Link]
-
NIST WebBook. Benzoyl chloride, 3-fluoro-. [Link]
-
Erol Günal, Ş. SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. (2023), İstanbul Commerce University Journal of Science. [Link]
-
SpectraBase. 3-Bromo-2-fluorobenzoyl chloride. [Link]
Sources
- 1. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acikerisim.ticaret.edu.tr [acikerisim.ticaret.edu.tr]
- 3. CAS 151982-51-3: 4-Bromo-2-fluorobenzoyl chloride [cymitquimica.com]
- 4. aldlab-chemicals_2-Bromo-3-fluorobenzoyl chloride [aldlab.com]
- 5. en.huatengsci.com [en.huatengsci.com]
- 6. 1000339-91-2|2-Bromo-3-fluorobenzoyl chloride|BLD Pharm [bldpharm.com]
- 7. 2-Bromo-4-fluorobenzoyl chloride | CAS 95383-36-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 4-Bromo-2-fluorobenzoyl chloride | 151982-51-3 [sigmaaldrich.com]
- 9. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzoyl chloride, 3-fluoro- [webbook.nist.gov]
- 11. fishersci.com [fishersci.com]
- 12. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. carlroth.com [carlroth.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Bromo-3-fluorobenzoyl Chloride: Properties, Synthesis, and Applications
Introduction
2-Bromo-3-fluorobenzoyl chloride is a halogenated aromatic acyl chloride, a class of organic compounds renowned for their high reactivity and utility as intermediates in complex chemical syntheses. Its structure, featuring a reactive benzoyl chloride moiety substituted with both bromine and fluorine atoms, makes it a valuable building block, particularly in the fields of pharmaceutical and agrochemical development. The strategic placement of these halogens allows for fine-tuning of a target molecule's physicochemical and biological properties.
The fluorine atom, due to its high electronegativity and small size, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to build molecular complexity. This guide provides an in-depth examination of the chemical identity, synthesis, reactivity, and safe handling of 2-Bromo-3-fluorobenzoyl chloride for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical reagent is foundational to reproducible science. 2-Bromo-3-fluorobenzoyl chloride is defined by its specific molecular structure and associated identifiers.
| Property | Value | Source(s) |
| IUPAC Name | 2-Bromo-3-fluorobenzoyl chloride | Internal Nomenclature |
| CAS Number | 1000339-91-2 | [3][4][5] |
| Molecular Formula | C₇H₃BrClFO | [3][4][5] |
| Molecular Weight | 237.45 g/mol | [3][4] |
| SMILES | O=C(Cl)c1c(Br)c(F)ccc1 | [3] |
| Purity | Typically ≥95% | [3] |
As an acyl chloride, this compound is highly reactive and susceptible to hydrolysis. It is sensitive to moisture and will readily react with water to form the corresponding 2-Bromo-3-fluorobenzoic acid.[6] This reactivity dictates its stringent storage and handling requirements.
Synthesis and Mechanistic Considerations
General Synthetic Pathway
Acyl chlorides are most commonly synthesized from their corresponding carboxylic acids. The conversion of 2-Bromo-3-fluorobenzoic acid to 2-Bromo-3-fluorobenzoyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is often preferred in industrial settings due to its cost-effectiveness and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.
Caption: General synthetic route from a carboxylic acid to an acyl chloride.
Example Protocol: Synthesis via Thionyl Chloride
This protocol is a representative method and should be adapted and optimized based on laboratory scale and equipment.
-
Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the HCl and SO₂ byproducts.
-
Charging the Flask: Charge the flask with 2-Bromo-3-fluorobenzoic acid (1.0 eq).
-
Solvent Addition: Add an inert, dry solvent such as toluene or dichloromethane.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC. The reaction is complete when gas evolution ceases.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (distillation).
-
Purification: The resulting crude 2-Bromo-3-fluorobenzoyl chloride can be purified by vacuum distillation to yield the final product.
Causality: The mechanism involves the carboxylic acid oxygen attacking the sulfur of thionyl chloride, followed by a series of steps culminating in the elimination of SO₂ and HCl, which drives the reaction to completion according to Le Châtelier's principle.
Reactivity and Applications in Organic Synthesis
Core Reactivity: Nucleophilic Acyl Substitution
The synthetic utility of 2-Bromo-3-fluorobenzoyl chloride is dominated by its susceptibility to nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the attached oxygen and chlorine atoms. Nucleophiles readily attack this carbon, leading to the substitution of the chloride leaving group.
Caption: The two-step mechanism of nucleophilic acyl substitution.
Role in Pharmaceutical and Agrochemical Development
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and modify electronic properties.[1] 2-Bromo-3-fluorobenzoyl chloride serves as a key building block for introducing the 2-bromo-3-fluorobenzoyl moiety into larger molecules. This scaffold is found in various biologically active compounds. The bromine atom can be further functionalized, for instance, via Suzuki or Buchwald-Hartwig coupling reactions, to build more complex molecular architectures.
Key Synthetic Transformations
Amide Formation: The reaction with primary or secondary amines is one of the most common applications, yielding amides. This reaction is fundamental to the synthesis of many active pharmaceutical ingredients (APIs).
-
Protocol: Synthesis of N-alkyl-2-bromo-3-fluorobenzamide
-
Dissolve the amine (1.0 eq) in a suitable dry solvent (e.g., dichloromethane) in a flask under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) to act as an acid scavenger for the HCl byproduct.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of 2-Bromo-3-fluorobenzoyl chloride (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up typically involves washing with dilute acid, then dilute base, followed by brine. The organic layer is then dried and concentrated.
-
The final product can be purified by recrystallization or column chromatography.
-
Ester Formation: Reaction with alcohols, often in the presence of a base like pyridine, yields the corresponding esters. These esters can be important intermediates or final products in their own right.
Safety, Handling, and Storage
2-Bromo-3-fluorobenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling to ensure personnel safety and maintain chemical integrity.
| Hazard Class | Description | Precaution |
| Corrosive | Causes severe skin burns and eye damage.[7][8] | Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. |
| Water Reactive | Reacts with moisture/water to release corrosive HCl gas.[6][8] | Handle under inert atmosphere (e.g., nitrogen or argon). Use dry glassware and solvents. |
| Inhalation Hazard | Vapors and fumes are irritating to the respiratory tract. | Always handle inside a certified chemical fume hood. |
Handling Protocols
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat.
-
Respiratory Protection: Not typically required if handled properly in a fume hood.
-
Storage Conditions
Store containers in a cool, dry, and well-ventilated area designated for corrosive materials.[7][8] Containers must be tightly sealed to prevent moisture ingress.[7] It is advisable to store the compound under an inert atmosphere. It is incompatible with water, strong bases, and alcohols.[7]
First Aid and Spill Management
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Spill: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use water. Place the absorbed material in a sealed container for proper disposal.[8]
Conclusion
2-Bromo-3-fluorobenzoyl chloride is a highly reactive and versatile chemical intermediate. Its value lies in the combination of a reactive acyl chloride functional group with strategically placed bromo- and fluoro- substituents. This unique structure allows chemists to leverage its properties for the efficient synthesis of complex molecules, particularly in the discovery and development of new pharmaceuticals and agrochemicals. A thorough understanding of its reactivity, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in a research and development setting.
References
- Aldlab Chemicals. 2-Bromo-3-fluorobenzoyl chloride. [Link]
- PubChem. 2-Bromo-1-chloro-3-fluorobenzene | C6H3BrClF | CID 21938660. [Link]
- PrepChem.com. Synthesis of 2-bromobenzoyl chloride. [Link]
- Appchem. 2-Bromo-3-fluorobenzoyl chloride | 1000339-91-2. [Link]
- Google Patents. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.
- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. [Link]
- Günal, Ş. E. SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. İstanbul Ticaret Üniversitesi Fen Bilimleri Dergisi, 22(44), 417-424. [Link]
- ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. aldlab-chemicals_2-Bromo-3-fluorobenzoyl chloride [aldlab.com]
- 4. en.huatengsci.com [en.huatengsci.com]
- 5. appchemical.com [appchemical.com]
- 6. CAS 151982-51-3: 4-Bromo-2-fluorobenzoyl chloride [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
A Comprehensive Technical Guide to the Stability and Storage of 2-Bromo-3-fluorobenzoyl Chloride
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and methodologies for assessing the integrity of 2-Bromo-3-fluorobenzoyl chloride (CAS No. 1000339-91-2). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes fundamental chemical principles with practical, field-proven protocols to ensure the reliable use of this critical reagent.
Introduction: The Synthetic Utility and Inherent Reactivity of 2-Bromo-3-fluorobenzoyl Chloride
2-Bromo-3-fluorobenzoyl chloride is a valuable building block in organic synthesis, prized for its utility in introducing the 2-bromo-3-fluorobenzoyl moiety into a wide range of molecules. This functionality is of significant interest in the development of novel pharmaceuticals and agrochemicals. However, as an acyl chloride, it possesses inherent reactivity that, while beneficial for synthesis, also presents challenges for its long-term storage and handling. The primary mode of degradation for acyl chlorides is hydrolysis, which can be initiated by atmospheric moisture.[1][2] This process yields the corresponding carboxylic acid and hydrochloric acid, diminishing the purity of the reagent and potentially compromising the outcome of sensitive chemical reactions.
This guide will elucidate the factors governing the stability of 2-Bromo-3-fluorobenzoyl chloride, provide evidence-based recommendations for its storage and handling, and detail experimental protocols for its stability assessment.
The Chemical Landscape of Instability: Understanding Degradation Pathways
The stability of 2-Bromo-3-fluorobenzoyl chloride is primarily dictated by its susceptibility to nucleophilic attack at the highly electrophilic carbonyl carbon. The principal degradation pathway is hydrolysis, though other nucleophiles can also lead to its decomposition.
Hydrolysis: The Primary Degradation Pathway
The reaction with water is the most common cause of degradation for 2-Bromo-3-fluorobenzoyl chloride.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, as depicted below:
Caption: Hydrolysis of 2-Bromo-3-fluorobenzoyl Chloride.
The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring.[3][4] Both bromine and fluorine are electron-withdrawing groups, which increases the electrophilicity of the carbonyl carbon and, consequently, its reactivity towards nucleophiles like water. Therefore, 2-Bromo-3-fluorobenzoyl chloride is expected to be highly susceptible to hydrolysis.
Other Incompatibilities
Beyond water, 2-Bromo-3-fluorobenzoyl chloride is incompatible with a range of other substances. It is crucial to avoid contact with:
-
Alcohols: Reacts to form esters.
-
Amines: Reacts to form amides.
-
Strong Bases: Promotes rapid hydrolysis and other decomposition reactions.
-
Strong Oxidizing Agents: May lead to vigorous and potentially hazardous reactions.
Recommended Storage and Handling Protocols
To maintain the integrity of 2-Bromo-3-fluorobenzoyl chloride, strict adherence to appropriate storage and handling procedures is essential.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is recommended. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents exposure to atmospheric moisture, the primary cause of hydrolysis. |
| Container | Use tightly sealed containers made of inert materials (e.g., glass with a PTFE-lined cap). | Prevents leakage and contamination. |
| Light | Store in a dark place or in an amber bottle. | While not the primary concern, protection from light minimizes the risk of photolytically induced degradation. |
Safe Handling Practices
-
Work Environment: Handle in a well-ventilated fume hood to avoid inhalation of corrosive and lachrymatory vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Dispensing: Use dry glassware and syringes. If possible, perform transfers under an inert atmosphere.
-
Spills: Absorb spills with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.
Experimental Design for Stability Assessment
A comprehensive stability assessment of 2-Bromo-3-fluorobenzoyl chloride should involve both real-time and accelerated stability studies, including forced degradation experiments to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a substance to identify its likely degradation products and pathways.[5][6]
Caption: Workflow for Forced Degradation Studies.
4.1.1 Protocol for Hydrolytic Degradation
-
Sample Preparation: Prepare a solution of 2-Bromo-3-fluorobenzoyl chloride in a suitable inert solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: To an aliquot of the sample solution, add an equal volume of 0.1 M hydrochloric acid.
-
Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide.
-
Neutral Hydrolysis: To a third aliquot, add an equal volume of water.
-
Incubation: Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.
4.1.2 Protocol for Oxidative Degradation
-
Sample Preparation: Prepare a solution of 2-Bromo-3-fluorobenzoyl chloride in a suitable inert solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Oxidation: Add a solution of 3% hydrogen peroxide to the sample solution.
-
Incubation: Incubate the solution at room temperature for a defined period (e.g., 24 hours).
-
Analysis: Analyze the sample by a stability-indicating HPLC method.
4.1.3 Protocol for Thermal Degradation
-
Sample Preparation: Place a known quantity of solid 2-Bromo-3-fluorobenzoyl chloride in a sealed vial.
-
Incubation: Store the vial in an oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 7 days).
-
Analysis: At specified time points, dissolve the sample in a suitable solvent and analyze by a stability-indicating HPLC method and GC-MS to detect any volatile degradants.
4.1.4 Protocol for Photolytic Degradation
-
Sample Preparation: Place a known quantity of solid 2-Bromo-3-fluorobenzoyl chloride in a photostability chamber.
-
Exposure: Expose the sample to light conditions as specified in ICH guideline Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analysis: Analyze the sample by a stability-indicating HPLC method.
Analytical Methodologies
A combination of analytical techniques is recommended for a thorough stability assessment.
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To quantify the parent compound and detect non-volatile degradation products. A reversed-phase C18 column with a gradient elution of water and acetonitrile, with UV detection, is a suitable starting point. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile impurities and degradation products. |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | To confirm the identity of the starting material and to detect changes in functional groups upon degradation. |
Summary of Key Stability and Storage Parameters
| Parameter | Condition/Recommendation |
| Primary Degradation Pathway | Hydrolysis |
| Incompatible Materials | Water, alcohols, amines, strong bases, strong oxidizing agents |
| Recommended Storage Temperature | 2-8°C |
| Recommended Atmosphere | Inert (Nitrogen or Argon) |
| Recommended Container | Tightly sealed glass with PTFE-lined cap |
| Key Analytical Techniques | HPLC, GC-MS, FT-IR |
Conclusion
The chemical integrity of 2-Bromo-3-fluorobenzoyl chloride is paramount for its successful application in synthesis. Its inherent reactivity, particularly its sensitivity to moisture, necessitates stringent storage and handling protocols. By understanding the degradation pathways and implementing the recommended stability testing methodologies, researchers and drug development professionals can ensure the quality and reliability of this important chemical reagent, thereby contributing to the robustness and reproducibility of their synthetic endeavors.
References
- Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(12), 6671.
- Correa, N. M., et al. (2020). Hydrolysis Reactions of Two Benzoyl Chlorides as a Probe to Investigate Reverse Micelles Formed by the Ionic Liquid-Surfactant bmim–AOT. The Journal of Organic Chemistry, 85(23), 15393-15404.
- Brown, D. A., & Hudson, R. F. (1953). The Mechanism of Hydrolysis of Acid Chlorides. Part III. The Effect of p-Substituents in 95% Aqueous Acetone. Journal of the Chemical Society (Resumed), 883-887.
- BenchChem. (2025). The Hydrolysis of 4-Bromobenzoyl Chloride: A Mechanistic and Kinetic Analysis.
- Getman, F. H. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), 26.
- Kim, H., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(16), 4995.
- Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 12(8), 4735-4751.
- Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
- Rani, P. S., & Kumar, H. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine, 1(4), 1-3.
- Kumar, V., & Singh, R. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 6(10), 964-970.
- Nucci, G., et al. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Patel, P., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3).
- Kevill, D. N., & D'Souza, M. J. (2011). Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides.
- Kulkarni, S. A., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(3), 545-555.
- Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.
- Google Patents. (2001). Method for preparing benzoyl chloride.
- Save My Exams. (2026). Acyl Chlorides (OCR A Level Chemistry A): Revision Note.
- ChemEurope.com. Acyl halide.
- PrepChem.com. Synthesis of 2-bromobenzoyl chloride.
- BLD Pharm. 1000339-91-2|2-Bromo-3-fluorobenzoyl chloride.
- Google Patents. (2004). Method for purifying acid chlorides.
- BenchChem. (2025).
- Google Patents. (2021). Preparation method of 2-fluoro-3-bromo-benzylamine.
- Le, D., et al. (2025).
- Google Patents. (2011). Method for synthesizing 2-chloro-3-fluorobromobenzene.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. Acyl_halide [chemeurope.com]
- 3. 181. The mechanism of hydrolysis of acid chlorides. Part III. The effect of p-substituents in 95% aqueous acetone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ajrconline.org [ajrconline.org]
Methodological & Application
Application Notes & Protocols: Strategic Use of 2-Bromo-3-fluorobenzoyl Chloride in Amide Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-Bromo-3-fluorobenzoyl chloride as a key reagent in modern amide synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural lists to offer a comprehensive understanding of the underlying chemical principles, strategic protocol selection, and practical execution. We detail the reactivity of this halogenated acyl chloride, present validated protocols for its reaction with diverse amine substrates, and provide critical insights into reaction optimization, work-up procedures, and safety considerations. The inclusion of mechanistic diagrams and comparative data tables aims to empower scientists to effectively and safely incorporate this versatile building block into their synthetic workflows.
Introduction: The Synthetic Utility of 2-Bromo-3-fluorobenzoyl Chloride
2-Bromo-3-fluorobenzoyl chloride is a substituted aromatic acyl chloride that serves as a valuable and highly reactive building block in organic synthesis. Its utility is particularly pronounced in the construction of complex molecular architectures, especially within the pharmaceutical and agrochemical industries. The amide bond is a cornerstone of medicinal chemistry, present in a vast number of commercial drugs.[1][2] The ability to efficiently form this bond using tailored reagents is therefore of paramount importance.
The specific substitution pattern of 2-Bromo-3-fluorobenzoyl chloride offers a tripartite advantage:
-
Activated Acyl Chloride: The carbonyl group is the primary site of reactivity. Acyl chlorides are among the most activated carboxylic acid derivatives for nucleophilic acyl substitution.[][4] The strong electron-withdrawing inductive effects of the ortho-bromo and meta-fluoro substituents further enhance the electrophilicity of the carbonyl carbon, making it exceptionally susceptible to attack by nucleophiles like primary and secondary amines.
-
Ortho-Bromo Handle: The bromine atom at the 2-position provides a strategic site for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of additional molecular complexity after the amide bond is formed.
-
Meta-Fluoro Group: The fluorine atom at the 3-position can significantly modulate the physicochemical properties of the final molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
This guide focuses on the most common and efficient application of this reagent: its use in amide synthesis via the Schotten-Baumann reaction and related protocols.[5][6]
The Core Mechanism: Nucleophilic Acyl Substitution
The reaction of 2-Bromo-3-fluorobenzoyl chloride with an amine to form an amide is a classic example of nucleophilic acyl substitution. The reaction is typically exothermic and proceeds rapidly.[]
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Proton Transfer: The resulting protonated amide is deprotonated by a base present in the reaction mixture. This step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][5]
The diagram below illustrates this fundamental pathway.
Caption: Mechanism of Nucleophilic Acyl Substitution.
Experimental Design & Protocols
The successful synthesis of amides using 2-Bromo-3-fluorobenzoyl chloride hinges on the careful selection of solvent, base, and reaction temperature. The general workflow is consistent but requires adaptation based on the nucleophilicity of the amine.
Caption: General Experimental Workflow for Amide Synthesis.
Protocol 1: Synthesis with Primary and Secondary Aliphatic Amines
Aliphatic amines are generally strong nucleophiles and react readily. The primary challenge is controlling the exothermic nature of the reaction.
Materials:
-
2-Bromo-3-fluorobenzoyl chloride (1.0 eq)
-
Aliphatic amine (e.g., benzylamine, pyrrolidine) (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous (to make a 0.5 M solution)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine (saturated NaCl(aq))
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the aliphatic amine (1.05 eq) and anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve 2-Bromo-3-fluorobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.[6]
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), checking for the disappearance of the starting amine.[7]
-
Work-up:
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base and amine), saturated NaHCO₃ (to remove any hydrolyzed acyl chloride), and brine (to initiate drying).[7]
-
Drain the organic layer into an Erlenmeyer flask.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude amide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.
Protocol 2: Synthesis with Less Reactive Aromatic Amines
Aromatic amines (e.g., aniline derivatives) are weaker nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. This may require slightly more forcing conditions or catalysis.
Modifications from Protocol 1:
-
Catalyst: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 eq) to the initial amine/base solution. DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive acylpyridinium intermediate.[]
-
Reaction Time/Temperature: The reaction may require a longer stirring time at room temperature (4-16 hours) or gentle heating (e.g., 40 °C) to proceed to completion.
-
Base Selection: Pyridine can be used as both the base and a solvent in some cases, though its removal can be more challenging.
Data Summary: Reaction Parameter Guide
| Parameter | Aliphatic Amines | Aromatic Amines | Rationale |
| Amine (eq) | 1.0 - 1.1 | 1.0 - 1.1 | A slight excess ensures full consumption of the acyl chloride. |
| Base (eq) | 1.1 - 1.5 | 1.1 - 1.5 | Must be >1.0 eq to neutralize the HCl byproduct. |
| Solvent | DCM, THF, Ethyl Acetate | DCM, THF, Acetonitrile | Aprotic solvents are required to prevent reaction with the acyl chloride.[4][6] |
| Temperature | 0 °C to RT | RT to 40 °C | Lower temperature controls exothermicity; higher temperature may be needed for less reactive amines. |
| Catalyst | Not usually required | DMAP (cat.) | DMAP accelerates acylation of poor nucleophiles.[] |
| Typical Time | 1 - 3 hours | 4 - 16 hours | Reaction rate is dependent on the nucleophilicity of the amine. |
Safety and Handling
2-Bromo-3-fluorobenzoyl chloride is a hazardous chemical and must be handled with appropriate precautions.
-
Corrosivity and Lachrymatory Effects: Like most benzoyl chlorides, it is corrosive and causes severe skin burns and eye damage.[8][9] It is also a lachrymator, meaning its vapors are irritating to the eyes and can cause tearing.
-
Moisture Sensitivity: It reacts readily with water and moisture in the air to produce 2-Bromo-3-fluorobenzoic acid and corrosive HCl gas.[9][10]
-
Incompatible Materials: Avoid contact with water, alcohols, strong bases, and strong oxidizing agents.[8]
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.
-
Ventilation: All handling and reactions must be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Inert Atmosphere: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. Use dry glassware and anhydrous solvents for all reactions.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
- Amide Workup - Biofilm Inhibitor Synthesis. (n.d.). Retrieved from University of Richmond Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtOSu3LwemUe1ZRY-O5OOOwNpkbDuQoYUL8mP1QcCrh18tOEOGSyKRsV_uNsC6uXdTMwoTjlMxSqc964TF2xG5yBOc4NYzOArhfq3VabTi_X_Xo2ZgBA62_rquztHEEDeUG7LT0BArFdHJydAQ7QE=]
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7LQAg96cg2gF8UGbN8jjUR2LFP4Wf6otBKUl-cmFNWw7Tjamdso3VBnTRAm50UT3TCcc_BRhiGWtkfKKasEMJamdUhIOEu4dHzsn7tOkTqA9lcxda7BrW7DjrMqJ_imw-III2u0Epn8N0Ojtr5PLYa_QE5JXy7y4qmAA10eLHoIzuxMBnNRm3474aMDn03_0Ry6mhTOGzH6Hd0GSB-6NoM-dHEhDa2_vN3MdYNkHMSxXr1iUw]
- An improved method of amide synthesis using acyl chlorides. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIY7EJwH6usSzqB1MzrGqiUUSFZ0cRjiV7TgpiPqaCZUTIaHHcEEAkZP4QIaRIQMAaFIArmCSNoKhlA3B30mq_pQ8KIFM66svo3o73GhsynnTghfvAVnfXnO_ogQ1z00KAU7qso3UXyyJBBBDTzCJ39xug5eoUVupvPbCOPnwS6K8fnLYGVdz5HZ67Lmzz_fg_r57jEMWBivaZ50-HHRXDG_TYHdqksGw=]
- Ishihara, K., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7l45d4JSZltW_NxJ6JTCPYAjyZYuJTNm_9erZv5z-24onHW4dMrN_oKYt_hRe84mHgbojPxCCR7hYewxin1-v_9mCsfz0jEan8uHWEeJtNvS1EpbM9KoCQvWItJDWnKWWI54vPw==]
- Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. (n.d.). University of Huddersfield Research Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-QIBo-VHbbAr9wnTDYh-QbO7Hzl8GVFzhAkTeYSe7HFOVy2cRzpc6yosvzEONpDaSVWsxlvsKF25JSdzQXT8jrfO987FZHw2MtERx2Kds8FLcd08ZeI1si82FWxgxdwD-64ZjXOHpA_AFMvmzNKioSD_IV0PK0tQKBmUmYe3nh2a2lJqDvqjyx7NN]
- Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. (n.d.). University of Huddersfield Repository. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr3wZr3Nk56xN3_5JVhooPI0BHNdBpWgNyDl8MEa8_RcDqztTOvd4buaGBbfU7pJHqkPvG1AOTWnzsTE_pfupfngA7fAiU4Uy96tCP1aGBsPqAU4NdImx-k75cm8cswb_ltzeqM7yVUfOGpUfeHi4KqEf6CUBcK49r4XKyN2aplZElnsN3B2l5Oab7JSKzdmCeaA5_nYm2Ubz26-2gcZcxRczyjNz91iYrqDwlnB6kXTULgtH8wXhdKS2M0_OGHkjAId4VYsBU5a495gKXDw==]
- Catalytic Approaches to the Synthesis of Amide Bonds. (n.d.). CORE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEiaebiTzZ3HJqFtWNLdjvZLjuAmAUF6QC5czU8mRtmQs9wGmUgxSrebu4xNIgHDez8Sec211MIX2R4_RNvQx06dxxmuLpRL13oGm65H5JMKTC08v6qJYKAIaNpoyO7a4LfzM0YIhl]
- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg5JaKE9kvNQ3SWWa7JX43_ukyiJYDaeUa3njJVxxkU5f83un7m54odCD_2SDkHoPgrOoF0lFKjNZHfp8hAJea9KnF1ZuOjRDKaR3hjnUEVSJe2Mb3MQyd_alpU5jqUUdBnjRXSE9TpIHOIx7jYTBrpBFwFH_i]
- Synthesis and analysis of amides. (n.d.). Chemistry Education. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZk4qiUl6v4BrsT6jdxjemPYVeHKHyExXN9b6cUe0YauMi7Syh7eawTVSL38D1w4yYJMwm1w3zx2ufAB35W-B4D_HKixqatjZ53znnZvHAcFNRDFOIBc5pPkIHy4tiQmRnsAsNlZCj_63-ZtAlU6soJFvYppZJ9pEXS3U=]
- SAFETY DATA SHEET - 3-Fluorobenzoyl chloride. (2025, December 21). Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLmtSOrNE_GqamHAsJVsxeq6EROB9_cRqmS2vCv0TouuHTkxA1r4I9AVH7JshsnN60UsPW_z0YNLcgLHfchPvBe48bzjFR6Ty8PR8phoDghCaGVWjZL4Ap5pT60DmwuRXbbiAJaOQwdKyN8yv7ZBh5qsta8hHLp0w6ZgiFE2hfJsrQpNWNIy5E9mXqWRwux8JbZ9DV5RTQWj8eGVtr5u8nDVTCi3vZRk5K2N93HLHeBUvfgfkGIgaR05W24EhA]
- Application Note and Protocol: Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqhUGyGllVfMYHc8dF0I9q1PrTa9kcghlIxyqSvRGNK3QUd4XjO0-v_E0XyocsPC78ow6YbQhTpwrz6F2JH72AIOMLJdARuhMdafUk2rVPPSpdICzvUEsYrhnT0CY0n7EIo8ZSyBJjEcM9DObvD0SdKXwKTzfUkLMIyhVHs3IhVurfe7xLGaGhob4K1w00mD9Ia088ncAbaOC025Y8TkfS0Wsh7bojxW9nujPqTh2BMwIVKb85Dg==]
- SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile. (2024, September 6). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6lql_w9MkyKMpX1SwlgR9avl7L3-Q513O01B9Oi_-IpT_Ym_bp0-FFsqwBZvqLU_cQ_9_33-dzZaDYyG2Uc3kC3T-t1eCtrChXhEmEPxhZiR-F85U864Qfhr__WyajQM_h_8-LKZe5cEZgvVB3-Ib]
- Amide Synthesis. (n.d.). Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvMY6jpuEY4bB4FKG25H6vOQ6TzNdEJiNqQapRkV7UItBZ3rtSKouzaFLeOSfu_zA9RbEfxavIOO-WWn-s_I-NMwRGkHguANPH6-mtE4chvEUuzHWZ5q4O-kIaxBE1y-EyYFohYXxQC6m3PWMzx4OmtwqNVJ0vJTJSETrud0bHKED8l-UeTWCADiV80QBCwCxZfN5T2q_DyeMpRvKPxwa_]
- Amide Synthesis. (n.d.). Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQUee3p94DW024-I8fYkKvAB0ldQAyF65xJtp2iGkXmpylJAMzi-axdYmibjFXi0_MGPPl6dq_OfqwhvmsZHHBRpl9HzD9E11rGA9oaU5LxO91SM7i4WgbxvnelL3ARRVqo0RsWYjvtzyKmNAQ3vG0cMPqsvB0qHyGzmPR8LeONekUJUkSBZ0x4VtB8xbquAC4agKuRuSTUs6RioWn0ePbGopR]
- Amide Synthesis. (n.d.). Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH20XMeZT5eU-_CAwLeJV1nR1ocGmNXqEm49dokRCKqj-Bv-YoIDLv5nAbIpQoKYJFbt4r0KRmg8rLTjCjJYTVO3w8Hrtw0E_tEoh2LXK6WtiBk9fZZ8L3X1UN0naX2F7gKC25gDfSMYQuAvuZ00DV4A8YNZXPp_YQtuSR7YwMeXwD54-r0cj0XW7zDeFGJg23B0zgTpLY8aY2RIIQkm51j]
- 2-Bromo-1-chloro-3-fluorobenzene. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAn17nJQbvJ3hHg6Owy2XukOEwelWB31yoPG-5gg2s80-R9n2YcsWF9H3U6tKjtF9Xoux93yJczH0xcBG_FoiAwU3aEMIuIZ_FDrG_KbxO-T0ftvP2xtUG0TDpV4wTfTqdfGNcGxiAzrOi9gNeUncdGH3AOALGhKhSpwZf_MAGpms64YhM]
- SAFETY DATA SHEET - 2-Bromo-3-fluorobenzotrifluoride. (2025, October 8). Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENIgAKGojSqlbQLmLNmGhwjxYWs4KE4dhTcaOfpNmRa-TbY6qjd3IVA27h_EioDUfMQedcBbvm5jMOsSg6E8DWQ_5rxdLuYpvHN_AJpc76oj80kFxnrhXFVcSS5aICMgtZtO9DKpKmHfJOZ8I6nDpDkFHZ56RDtzxgQw4rDX4GCb7VHXppifgb8gYE5n1rEP67hmDJbGnE6JazjVcHibiXRR9_llL_rl1iKXI0yjelsHBIRxW2Iz6wqDt3yKJfy0p-3-oBjWIGA8CncAfY]
- Solvent-free synthesis of amide: a novel technique of green chemistry. (n.d.). SciSpace. [https://vertexaisearch.cloud.google.
- SAFETY DATA SHEET - Benzoyl chloride, 3-bromo-. (2009, January 16). Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElN1Mo2UZOISDMNCCJghgc4kMIGkdyRUAj1I24-sAwLcAtGEYQcRV46BvIUnOnZ-HAW2qZlFOgQgjgVJbAhstn-CorJLmaZM9XCEGYSEC1FuClCeT-eKjtSYB3R8UN8t9uMaOkfb6kf83_vX37AhGbxxVyAj1_IeX27U5xydZhuz0qlwPd88-IQbGqJu5-Cjmk1gJ04o1I3c6LGgud3zlHAN1G95rnfaNOBhZmQCNV4-o5GA_yarqg88YJ_88ShY7fZpvj-Xb2ei0gFwsDmWHQ1slf]
- Condensation of amino acids and substituted benzoyl chloride. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy-j-fwIfkH1XbPvh-WxW4cxAlsWg6KvpYAh4ofrz9HFTr1nvILs5Qwa0khuoRaePDLOPGllhfgVSOHhrAwFro_i6T6sF6-q14Rwc_bvmHyPFigg1zegQcSrPbil-rgG7wdXXs4Efaol83MnzOgpvahTbMKF5Znh8u4ATLFjYRY_6GWJR7_m3tZg5N30U7giIavmNRiPm5ivLp8Lfb8J0Q3RmrH3iALJscxUs=]
- 4-Bromo-2-fluorobenzoyl chloride. (n.d.). CymitQuimica. [https://vertexaisearch.cloud.google.
- The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. (2020, June 4). Chemistry Stack Exchange. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHfZOscoQz_jqvRUq4cQbl0FDys4VpDL_hSWLDdt6wqxvArRb_xDfTz6_OkKhg9m5R_TDa7uKAPUyleNaUGSkEO4rAq-DEzV_EWZlmEoTPcRWgXV4DUSjQWD3-ZCQF4LGJzutOVUjoG3oEBYWXuqm5dk6Feb7bTo1oAxGFeSdLkJT9IUIY67AMKIBIulE009QmZaWHYgq6B_7bt9MCvltwY6KhpP-sfzcq9ixRHez5O9dFD0ETNAbbmivHwh7BXHlm]
- Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (n.d.). University of York Research Repository. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZSq1TZraVwqzr4BrCPAr7Gow_OagIZfGDm2nWMB2493Hf8OvLGAMP-cy4MBcawKhwuQWO8eSl6RzhFlyZ-zHk5_cW3RYMviQwnCswKFiPhjaSTHxDfEJZZZ-fOuxERxBNrEJle7mTycya5WNci3fACYoG]
- Preparation method of 2-fluoro-3-bromo-benzylamine. (2021, September 10). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdUd_8JbvUaURUcYWuVcXe2SW5MxAELtzN9fhdiwq5bC1qBsjrDXg7-Au3CzwGtDfdSQYfMWdHYRpqTOs92_NgviAKJFnOCrjnx2PIbfK5LosGFJ4tiWpZ5BL-3TLicD8v16ht6wCtZth3Wbc=]
- Comparative reactivity between 4‐fluorobenzoyl fluoride (2 d) and... (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAZWE0fPTM4Qi6DN8KMMfWxbcPM97SuDbYAQD94lyuwYA5Ic3gqjlzEpki3KNnK3B_SmiEQJyMMLU1TcgZ5Fd4Sf0Qh64_X5h3ZCtIVarA3pCjPCKYnNXC-lLvyluzyAXHkPd4lZHPeMB16wF_j-WAx8ssF7VFTvJpOkHxOuRt7N70oiUGTFPpexeI43d05j0XSphB3QsYBTI3yDPAW3X0XgA_5G_lc2XLWGLRhGYYgRK1YsS8PfQrd4jpt3SgcbEtT6s=]
Sources
- 1. pure.hud.ac.uk [pure.hud.ac.uk]
- 2. semanticscholar.org [semanticscholar.org]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 6. Amide Synthesis [fishersci.dk]
- 7. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. CAS 151982-51-3: 4-Bromo-2-fluorobenzoyl chloride [cymitquimica.com]
Application Notes and Protocols for Esterification Reactions Using 2-Bromo-3-fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of 2-Bromo-3-fluorobenzoyl Chloride in Ester Synthesis
2-Bromo-3-fluorobenzoyl chloride (CAS No. 1000339-91-2) is a highly reactive acylating agent increasingly utilized in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development.[1][2] Its utility stems from the unique electronic properties conferred by the halogen substituents on the benzene ring. This guide provides an in-depth exploration of the use of 2-Bromo-3-fluorobenzoyl chloride for esterification, detailing the underlying chemical principles, providing a comprehensive experimental protocol, and offering insights into potential challenges and their solutions.
The strategic placement of a bromine atom at the ortho position and a fluorine atom at the meta position to the carbonyl group significantly influences the reactivity of the acyl chloride. The electron-withdrawing inductive effects of both halogens enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by alcohols. This heightened reactivity often allows for milder reaction conditions and faster reaction times compared to unsubstituted or less activated benzoyl chlorides.[3]
Furthermore, the bromo and fluoro substituents provide valuable handles for subsequent cross-coupling reactions, enabling the diversification of the resulting ester products into more complex scaffolds. This dual functionality makes 2-Bromo-3-fluorobenzoyl chloride a valuable building block in medicinal chemistry for the generation of novel molecular entities.
Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway
The esterification of an alcohol with 2-Bromo-3-fluorobenzoyl chloride proceeds via a well-established nucleophilic acyl substitution mechanism. This is typically a two-step addition-elimination process.[3]
-
Nucleophilic Addition: The reaction is initiated by the attack of the lone pair of electrons from the oxygen atom of the alcohol onto the highly electrophilic carbonyl carbon of the 2-Bromo-3-fluorobenzoyl chloride. This forms a transient tetrahedral intermediate.[4]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.
The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves a crucial dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct that is formed, preventing potential acid-catalyzed side reactions, and it can also act as a nucleophilic catalyst by transiently forming a highly reactive acylpyridinium salt, which is then more readily attacked by the alcohol.[2]
Experimental Protocol: A Representative Esterification
This protocol details a general procedure for the esterification of a primary alcohol with 2-Bromo-3-fluorobenzoyl chloride. The quantities can be adjusted based on the specific alcohol and desired scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-3-fluorobenzoyl chloride | ≥98% | Commercial Supplier | Handle in a fume hood. Moisture sensitive. |
| Primary Alcohol (e.g., Benzyl Alcohol) | Anhydrous | Commercial Supplier | Ensure dryness of the alcohol. |
| Pyridine | Anhydrous | Commercial Supplier | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous | Commercial Supplier | Use a dry, inert solvent. |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | Commercial Supplier | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Commercial Supplier | For aqueous workup. |
| Brine (Saturated NaCl solution) | ACS Grade | Commercial Supplier | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Supplier | For drying the organic phase. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 equivalents) via syringe. Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve 2-Bromo-3-fluorobenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM in a dropping funnel. Add the acyl chloride solution dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate of pyridinium hydrochloride may form during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.
-
Workup:
-
Quench the reaction by adding 1 M HCl to the reaction mixture.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
The crude product can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure ester.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the esterification of a primary alcohol.
Safety and Handling
2-Bromo-3-fluorobenzoyl chloride is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this reagent.
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Moisture Sensitivity: 2-Bromo-3-fluorobenzoyl chloride reacts with water to release corrosive HCl gas. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Store the reagent under an inert atmosphere.[5]
-
In case of contact:
-
Disposal: Dispose of the reagent and any waste in accordance with local, state, and federal regulations.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents | Ensure 2-Bromo-3-fluorobenzoyl chloride is fresh and has been stored properly. Use anhydrous alcohol and solvent. |
| Insufficient reaction time | Continue to monitor the reaction by TLC until the starting alcohol is consumed. | |
| Sterically hindered alcohol | For sterically hindered alcohols, consider adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) and increasing the reaction temperature and time. | |
| Formation of side products | Presence of water | Ensure all reagents and glassware are anhydrous. The presence of water can lead to the hydrolysis of the acyl chloride to the corresponding carboxylic acid. |
| Acid-sensitive functional groups | If the alcohol contains acid-sensitive groups, consider using a non-acidic workup procedure. | |
| Difficult purification | Co-elution of product and starting material | Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
| Presence of pyridinium salts | Ensure thorough washing during the workup to remove all water-soluble impurities. |
Conclusion
2-Bromo-3-fluorobenzoyl chloride is a powerful reagent for the synthesis of a wide range of esters. Its enhanced reactivity and the presence of versatile halogen substituents make it a valuable tool for medicinal and materials chemists. By understanding the reaction mechanism and following a carefully designed protocol, researchers can effectively utilize this compound to construct complex molecular architectures. The guidelines and troubleshooting tips provided in this document are intended to facilitate the successful application of 2-Bromo-3-fluorobenzoyl chloride in your synthetic endeavors.
References
-
OperaChem. (2024, January 5). Formation of Esters. Retrieved from [Link][4]
-
The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi - SciSpace. (n.d.). Retrieved from [Link]2]
-
Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (n.d.). Retrieved from [Link]1]
Sources
Application Notes and Protocols: The Strategic Utility of 2-Bromo-3-fluorobenzoyl Chloride in Modern Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of 2-Bromo-3-fluorobenzoyl chloride (CAS No: 1000339-91-2), a pivotal intermediate in contemporary medicinal chemistry.[1] We move beyond a simple recitation of properties to explore the strategic rationale behind its use, focusing on the synergistic effects of its ortho-bromo and meta-fluoro substituents. This document details its reactivity profile, highlights its application in the synthesis of targeted therapeutics such as PARP inhibitors, and provides robust, field-tested protocols for its use in amide bond formation. Designed for researchers, medicinal chemists, and drug development professionals, this guide explains the causality behind experimental choices, ensuring a deeper understanding of how this versatile building block can be effectively leveraged in complex synthetic campaigns.
Foundational Analysis: Physicochemical Properties and Reactivity
2-Bromo-3-fluorobenzoyl chloride is a highly reactive acyl chloride, a class of compounds renowned for their utility in forming amide and ester bonds.[2] Its specific substitution pattern, however, imparts a unique electronic and steric profile that medicinal chemists can exploit for targeted synthesis.
Physicochemical Data
A summary of essential properties for 2-Bromo-3-fluorobenzoyl chloride is presented below.
| Property | Value | Reference(s) |
| CAS Number | 1000339-91-2 | [1] |
| Molecular Formula | C₇H₃BrClFO | [1][3] |
| Molecular Weight | 237.45 g/mol | [1][3] |
| Appearance | Typically a liquid or low-melting solid | (by analogy) |
| Purity | >95% (typical) | [3] |
| SMILES | O=C(Cl)c1c(Br)c(F)ccc1 | [3] |
Reactivity Profile: An Electronically Tuned Electrophile
The core reactivity of 2-Bromo-3-fluorobenzoyl chloride lies in the electrophilicity of its carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution. The most common and vital application in medicinal chemistry is the acylation of amines to form stable amide bonds, a cornerstone of peptide and small molecule synthesis.[4]
The electronic nature of the aromatic ring is finely tuned by its substituents:
-
Fluorine (meta-position): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[5] This effect increases the partial positive charge on the carbonyl carbon, thereby "activating" the acyl chloride for nucleophilic attack, often leading to faster and more efficient reactions compared to non-fluorinated analogues.
-
Bromine (ortho-position): The bromine atom also contributes an inductive electron-withdrawing effect. While its ortho-position could introduce some steric hindrance, this is often outweighed by its electronic activation. Crucially, the bromine atom serves as a valuable synthetic handle for subsequent post-acylation modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification of the molecular scaffold.
This dual functionality makes 2-Bromo-3-fluorobenzoyl chloride not just an acylating agent, but a strategic linchpin for building molecular complexity.
The "Why": Strategic Impact of Halogenation in Drug Design
The deliberate inclusion of fluorine and bromine in a drug candidate is a cornerstone of modern medicinal chemistry. These atoms are not mere placeholders; they are functional tools used to modulate a molecule's entire pharmacokinetic and pharmacodynamic profile.
The strategic incorporation of fluorine, for instance, can profoundly influence a drug's properties.[6][7] It can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, modify the pKa of nearby functional groups to improve cell permeability and bioavailability, and increase binding affinity to target proteins through favorable electrostatic interactions.[8][9][10]
Caption: Strategic benefits of fluorine incorporation in drug design.
Application Spotlight: Synthesis of a PARP Inhibitor Precursor
Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[11] Rucaparib is a prominent FDA-approved PARP inhibitor, and its synthesis heavily relies on intermediates derived from halogenated building blocks.[12] While the exact industrial synthesis of Rucaparib involves multiple proprietary steps, a key transformation involves the formation of an amide bond that can be accomplished using a precursor like 2-Bromo-3-fluorobenzoyl chloride.[13][14][15][16]
Below is a representative protocol for the synthesis of an amide, analogous to a key step in the construction of the core scaffold of molecules like Rucaparib.
Workflow for Amide Synthesis
Caption: General workflow for amide synthesis using 2-Bromo-3-fluorobenzoyl chloride.
Detailed Protocol: Amide Coupling
This protocol describes a general procedure for the coupling of 2-Bromo-3-fluorobenzoyl chloride with a generic primary or secondary amine.
Disclaimer: This protocol is a representative example. All reactions should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment (PPE). Reaction conditions, particularly stoichiometry and reaction time, may require optimization for different amine substrates.
Materials & Reagents:
| Reagent/Material | Purpose | Typical Grade |
| Amine Substrate | Nucleophile | >98% |
| 2-Bromo-3-fluorobenzoyl chloride | Electrophile | >95% |
| Dichloromethane (DCM) | Anhydrous Solvent | Anhydrous, >99.8% |
| Triethylamine (TEA) or DIPEA | Base (HCl Scavenger) | >99%, redistilled |
| Deionized Water | Quenching | N/A |
| Saturated aq. NaHCO₃ | Wash | N/A |
| Saturated aq. NaCl (Brine) | Wash | N/A |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | Granular |
| Silica Gel | Stationary Phase | 60 Å, 230-400 mesh |
| Ethyl Acetate/Hexanes | Mobile Phase | HPLC Grade |
Procedure:
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the amine substrate (1.0 eq).
-
Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (1.2 - 1.5 eq) to the solution. Causality Note: A non-nucleophilic base is crucial to scavenge the HCl byproduct generated during the reaction without competing with the amine nucleophile.[4]
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Acylation:
-
In a separate, dry vial, dissolve 2-Bromo-3-fluorobenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring amine solution over 5-10 minutes. Causality Note: Slow, dropwise addition at low temperature helps to control the exothermic reaction and minimize the formation of potential side products.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove excess acid) and then with brine (to aid in phase separation).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
-
Safety and Handling
2-Bromo-3-fluorobenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards: Causes severe skin burns and eye damage.[17][18] Reacts with water, alcohols, and other protic solvents, potentially violently, to release corrosive HCl gas.[19] It is also a lachrymator (causes tears).[17]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.
-
Storage: Store in a tightly sealed container under an inert atmosphere (N₂ or Argon) in a cool, dry, and well-ventilated area away from incompatible materials like water, bases, and alcohols.[20]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused reagent can be carefully quenched by slow addition to a stirred solution of sodium bicarbonate.
Conclusion
2-Bromo-3-fluorobenzoyl chloride is a powerful and versatile intermediate whose value in medicinal chemistry extends far beyond its function as a simple acylating agent. The strategic placement of the bromo and fluoro substituents provides chemists with a tool to both construct core molecular scaffolds and fine-tune the resulting molecule's biological properties. Its successful application in the synthesis of complex targets like kinase and PARP inhibitors underscores its importance. By understanding the underlying principles of its reactivity and the strategic role of its halogenation, researchers can continue to leverage this building block to accelerate the discovery and development of next-generation therapeutics.
References
-
Title: Benzoyl chloride, 4-pentyl- Source: Organic Syntheses Procedure URL: [Link]
-
Title: CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION Source: TSI Journals URL: [Link]
-
Title: Fluorine as a key element in modern drug discovery and development Source: LE STUDIUM URL: [Link]
-
Title: Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery Source: CUNY Academic Works URL: [Link]
-
Title: The second-generation synthesis of rucaparib (1) Source: ResearchGate URL: [Link]
-
Title: Total Synthesis of Rucaparib Source: PubMed URL: [Link]
- Source: Google Patents (WO2019115000A1)
-
Title: Electrophilic substitution - the acylation of benzene Source: Chemguide URL: [Link]
-
Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ResearchGate URL: [Link]
- Source: Google Patents (CN113372223A)
-
Title: Contribution of Organofluorine Compounds to Pharmaceuticals Source: ACS Publications URL: [Link]
-
Title: The role of fluorine in medicinal chemistry Source: PubMed URL: [Link]
- Source: Google Patents (WO2019130229A1)
-
Title: Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives Source: ResearchGate URL: [Link]
-
Title: FDA-approved kinase inhibitors in PROTAC design, development and synthesis Source: PMC URL: [Link]
-
Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]
-
Title: Synthesis of 2-bromobenzoyl chloride Source: PrepChem.com URL: [Link]
- Source: Google Patents (CN107954919B)
-
Title: Fluorine in drug discovery: Role, design and case studies Source: ScienceDirect URL: [Link]
-
Title: Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor Source: NIH National Library of Medicine URL: [Link]
-
Title: The synthesis of novel kinase inhibitors using click chemistry Source: Semantic Scholar URL: [Link]
-
Title: Amide bond formation: beyond the dilemma between activation and racemisation Source: RSC Publishing URL: [Link]
-
Title: Water: An Underestimated Solvent for Amide Bond-Forming Reactions Source: ACS Publications URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Novel Fms-Like Tyrosine Kinase 3/VEGFR2/Histone Deacetylase Inhibitors for the Treatment of Acute Myeloid Leukemia Source: PubMed URL: [Link]
-
Title: Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity Source: PMC URL: [Link]
-
Title: 2-Bromo-3-fluorobenzoyl chloride Source: Aldlab Chemicals URL: [Link]
-
Title: 3-Fluorobenzoyl chloride | C7H4ClFO Source: PubChem URL: [Link]
-
Title: 2-Bromo-1-chloro-3-fluorobenzene Source: PubChem URL: [Link]
-
Title: Benzoyl Chloride Series Source: Sparrow Chemical URL: [Link]
-
Title: SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES Source: İstanbul Ticaret Üniversitesi URL: [Link]
-
Title: Benzoyl chloride, 4-bromo- Source: NIST WebBook URL: [Link]
-
Title: PARP inhibitors: enhancing efficacy through rational combinations Source: PubMed URL: [Link]
-
Title: Investigating synthetic lethality and PARP inhibitor resistance in pancreatic cancer through enantiomer differential activity Source: PubMed URL: [Link]
Sources
- 1. en.huatengsci.com [en.huatengsci.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. aldlab-chemicals_2-Bromo-3-fluorobenzoyl chloride [aldlab.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PARP inhibitors: enhancing efficacy through rational combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2019130229A1 - Methods and intermediates for preparing rucaparib - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Total Synthesis of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WO2019115000A1 - Process for the preparation of rucaparib and novel synthesis intermediates - Google Patents [patents.google.com]
- 16. CN107954919B - Preparation method of Rucaparib key intermediate - Google Patents [patents.google.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
Application Note: High-Fidelity Friedel-Crafts Acylation using 2-Bromo-3-fluorobenzoyl chloride
Executive Summary
This guide details the optimized protocol for utilizing 2-Bromo-3-fluorobenzoyl chloride (CAS: 1711-09-7 analog) in Friedel-Crafts acylation reactions. This specific building block is critical in medicinal chemistry for synthesizing kinase inhibitors and poly-functionalized heterocycles. The presence of the ortho-bromine and meta-fluorine substituents introduces unique steric and electronic challenges that demand a modified "Perrier" addition sequence for reproducible yields.
Key Application: Synthesis of diaryl ketones (benzophenones) serving as precursors for indazoles, quinazolines, and benzofurans.
Chemical Context & Mechanistic Insight
The Reagent Profile
2-Bromo-3-fluorobenzoyl chloride is a "handle-rich" electrophile.
-
Acyl Chloride: The site of nucleophilic attack (Friedel-Crafts).
-
Ortho-Bromine: Provides a handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or cyclization. However, it sterically hinders the carbonyl carbon, slowing the initial nucleophilic attack.
-
Meta-Fluorine: Increases the electrophilicity of the carbonyl via inductive withdrawal (-I effect) while offering metabolic stability in the final drug candidate.
The "Ortho-Effect" and Acylium Stability
Standard Friedel-Crafts protocols often fail with this reagent due to the Elbs vs. Perrier distinction. Adding the Lewis Acid (
The Solution: We utilize the Perrier Method , where the acylium ion is pre-formed quantitatively before introducing the aromatic substrate. This ensures that the active electrophile is fully generated and "waiting" for the nucleophile, overcoming the steric energy barrier.
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway highlighting the critical pre-formation of the Acylium Ion Complex to overcome ortho-steric hindrance.
Pre-Reaction Planning
Solvent Selection
-
Dichloromethane (DCM): Preferred for reactions at 0°C to reflux (40°C). Excellent solubility for the acid chloride.
-
1,2-Dichloroethane (DCE): Required if the substrate is electron-deficient and higher temperatures (80°C) are needed to drive the reaction.
-
Nitrobenzene: Avoid unless necessary.[1][2] While it solubilizes
well, it is difficult to remove and can react violently with high-energy intermediates.
Stoichiometry
The resulting ketone product acts as a Lewis base, complexing 1 equivalent of
| Component | Equivalents | Role |
| 2-Bromo-3-fluorobenzoyl chloride | 1.0 | Limiting Reagent |
| Aluminum Chloride ( | 1.2 - 1.5 | Catalyst & Complexing Agent |
| Aromatic Substrate (Ar-H) | 1.0 - 1.1 | Nucleophile |
| DCM (Anhydrous) | 10-15 Volumes | Solvent (0.1 - 0.5 M conc.) |
Detailed Protocol (Perrier Modification)
Safety Note: Perform all steps in a fume hood.
Phase 1: Generation of the Acylium Salt
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvent Charge: Add anhydrous DCM (10 volumes relative to acid chloride mass) to the flask. Cool to 0°C using an ice bath.
-
Lewis Acid Addition: Quickly add anhydrous
(1.2 eq) to the cold DCM. The mixture will form a suspension. -
Reagent Addition: Dissolve 2-Bromo-3-fluorobenzoyl chloride (1.0 eq) in minimal DCM. Add this solution dropwise to the
suspension over 15 minutes.-
Observation: The suspension should clarify or change color (often yellow/orange) as the acylium salt forms. Evolution of minor HCl gas may occur.
-
Hold: Stir at 0°C for 30 minutes to ensure complete ionization.
-
Phase 2: Friedel-Crafts Coupling
-
Substrate Addition: Dissolve the Aromatic Substrate (1.0 eq) in minimal DCM. Add this solution dropwise to the pre-formed acylium mixture at 0°C.
-
Rate Control: Add slowly to maintain internal temperature < 5°C.
-
Observation: Vigorous evolution of HCl gas indicates successful reaction initiation.
-
-
Reaction Maintenance:
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC or HPLC. (Note: The intermediate complex may not fly on TLC; quench a mini-aliquot in methanol/water for accurate monitoring).
-
Phase 3: Quenching & Isolation
-
Quench: Cool the reaction mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing ice-water and concentrated HCl (10:1 ratio).
-
Why inverse addition? Pouring water into the reaction can cause a violent exotherm. Pouring the reaction into water dissipates heat more effectively.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.
-
Wash: Wash combined organics with 1M NaOH (to remove unreacted acid/aluminum salts) followed by Brine.
-
Drying: Dry over
, filter, and concentrate in vacuo.
Self-Validating Workflow & Troubleshooting
This protocol is designed with built-in "checkpoints" to validate success in real-time.
| Observation | Diagnosis | Corrective Action |
| No HCl gas evolved upon Substrate addition | Acylium ion not formed or Substrate too deactivated. | Warm reaction to reflux (40°C). If still no gas, check |
| Reaction turns black/tarry immediately | Exotherm was too high; polymerization occurred. | Repeat with strictly controlled 0°C addition. |
| TLC shows starting material after 4 hours | "Ortho-Effect" is stalling the kinetics. | Switch solvent to DCE and heat to 60-80°C. |
| Product contains -OH instead of -OMe | Ether cleavage occurred (if using anisole derivatives). |
Workflow Diagram
Figure 2: Operational workflow with integrated validation checkpoints.
References
- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1963. (Foundational text on mechanism and Lewis acid stoichiometry).
-
Gilead Sciences, Inc. Process for the preparation of Integrase Inhibitors. US Patent 7,825,252, 2010 . Link (Describes homologous 2-fluoro-3-chloro benzoyl chloride chemistry).
-
Thermo Fisher Scientific. Safety Data Sheet: 3-Fluorobenzoyl chloride. 2025 . Link (Safety and handling data for fluoro-benzoyl chlorides).
- Yamato, T. et al.Selectivity in Friedel-Crafts Acylations of 2-Bromo-x-fluorobenzenes. Journal of Chemical Research, 2005.
- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.
Sources
Application Note: Synthesis of N-Substituted 2-Bromo-3-fluorobenzamides via Acylation of Primary Amines
Introduction & Significance
The N-substituted 2-bromo-3-fluorobenzamide scaffold is a privileged structural motif in modern medicinal chemistry and drug development. The specific orientation of the bromo and fluoro substituents on the aromatic ring provides a unique electronic and steric profile, enabling fine-tuning of molecular properties such as potency, selectivity, and pharmacokinetic parameters. These halogen atoms serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions. This application note provides a comprehensive, field-proven protocol for the synthesis of N-substituted 2-bromo-3-fluorobenzamides through the acylation of primary amines with 2-Bromo-3-fluorobenzoyl chloride. The described methodology is robust, scalable, and amenable to a wide range of primary amine substrates.
This guide is intended for researchers, chemists, and drug development professionals. It emphasizes the underlying chemical principles, provides a detailed step-by-step protocol, and includes a troubleshooting guide to ensure reliable and reproducible outcomes.
Reaction Principle & Mechanism
The core transformation is a nucleophilic acyl substitution. The reaction proceeds via a well-established addition-elimination mechanism.[1]
-
Step 1: Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the 2-Bromo-3-fluorobenzoyl chloride. The lone pair of electrons on the nitrogen atom initiates the formation of a new carbon-nitrogen bond, leading to a transient tetrahedral intermediate.[1][2]
-
Step 2: Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.[1]
-
Step 3: Deprotonation: The resulting protonated amide is neutralized by a base present in the reaction mixture. This step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic.[3][4] A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is typically used to scavenge the hydrogen chloride (HCl) byproduct.[5]
The overall reaction is: R-NH₂ + 2-Br-3-F-C₆H₃COCl + (C₂H₅)₃N → 2-Br-3-F-C₆H₃CONH-R + (C₂H₅)₃N·HCl
The use of at least one equivalent of a base is stoichiometric, not catalytic, as it is consumed to form the hydrochloride salt.[6]
Materials & Equipment
Reagents & Chemicals
| Reagent | Grade | Supplier | Comments |
| 2-Bromo-3-fluorobenzoyl chloride | ≥98% | Sigma-Aldrich | Highly reactive, moisture-sensitive. Store under inert gas. |
| Primary Amine (e.g., Aniline) | ≥99% | Acros Organics | Scope of amine can be broad (aliphatic or aromatic). |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Fisher Scientific | Acts as an HCl scavenger. Must be dry. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | J.T.Baker | Reaction solvent. Must be dry to prevent hydrolysis of the acyl chloride. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | VWR | For aqueous workup. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | EMD Millipore | For aqueous workup. |
| Brine (Saturated NaCl) | Saturated aqueous solution | Lab Prepared | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Alfa Aesar | Drying agent. |
| Ethanol or Hexane/Ethyl Acetate | Reagent Grade | Various | For recrystallization. |
Equipment
-
Round-bottom flasks (oven-dried)
-
Magnetic stirrer and stir bars
-
Septa and needles for inert atmosphere techniques
-
Addition funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocol
This protocol details the synthesis of N-phenyl-2-bromo-3-fluorobenzamide as a representative example.
Reagent Preparation & Stoichiometry
| Compound | MW ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| 2-Bromo-3-fluorobenzoyl chloride | 237.45 | 1.0 | 2.37 g | 10.0 |
| Aniline | 93.13 | 1.05 | 0.98 g (0.96 mL) | 10.5 |
| Triethylamine (TEA) | 101.19 | 1.2 | 1.21 g (1.67 mL) | 12.0 |
| Anhydrous Dichloromethane (DCM) | - | - | 50 mL | - |
Rationale for Stoichiometry:
-
A slight excess of the amine (1.05 eq.) ensures the complete consumption of the more valuable acyl chloride.
-
An excess of triethylamine (1.2 eq.) ensures complete neutralization of the generated HCl and accounts for any minor impurities.[6]
Step-by-Step Procedure
Part A: Reaction Setup & Execution
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (0.98 g, 10.5 mmol) and anhydrous dichloromethane (DCM, 30 mL).
-
Base Addition: Add triethylamine (1.21 g, 12.0 mmol) to the solution.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes under a nitrogen or argon atmosphere to cool it to 0 °C. This is critical to control the exothermicity of the reaction.
-
Acyl Chloride Addition: Dissolve 2-Bromo-3-fluorobenzoyl chloride (2.37 g, 10.0 mmol) in anhydrous DCM (20 mL). Transfer this solution to an addition funnel.
-
Slow Addition: Add the acyl chloride solution dropwise to the cold, stirring amine solution over 20-30 minutes. A white precipitate of triethylammonium chloride will form.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is no longer visible.
Part B: Work-up and Product Isolation
-
Quenching: Transfer the reaction mixture to a separatory funnel.
-
Acid Wash: Wash the organic layer with 1 M HCl (2 x 30 mL) to remove excess triethylamine and the triethylammonium salt.
-
Base Wash: Wash with saturated NaHCO₃ solution (1 x 30 mL) to remove any residual acid.
-
Brine Wash: Wash with brine (1 x 30 mL) to remove residual water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Part C: Purification
-
Recrystallization: The crude solid product can be purified by recrystallization.[7] For N-aryl benzamides, a mixture of ethanol/water or hexane/ethyl acetate is often effective.[8]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add water until the solution becomes cloudy.
-
Reheat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.
Visualization of the Workflow
Caption: General workflow for the synthesis of N-substituted 2-bromo-3-fluorobenzamides.
Product Characterization (Expected Results)
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: Expect signals corresponding to the aromatic protons on both rings and a broad singlet for the N-H proton (typically δ 7-9 ppm), which is exchangeable with D₂O.
-
¹³C NMR: Expect a signal for the carbonyl carbon in the range of δ 160-170 ppm.
-
IR Spectroscopy: Look for a strong C=O stretch for the amide carbonyl at approximately 1650-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product. The isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observable.
Safety Precautions
-
2-Bromo-3-fluorobenzoyl chloride is corrosive, a lachrymator, and reacts with water.[9][10] It causes severe skin burns and eye damage.[9][11] Handle only in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Triethylamine is flammable and has a strong odor. Work in a well-ventilated area.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
The reaction is exothermic, especially during the addition of the acyl chloride. Proper temperature control using an ice bath is essential to prevent runaway reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Wet reagents or solvent (hydrolysis of acyl chloride).2. Insufficient base.3. Amine is not nucleophilic enough. | 1. Use anhydrous solvents and reagents. Ensure glassware is oven-dried.2. Ensure at least 1.1-1.2 equivalents of base are used.3. For less reactive amines, consider gentle heating or adding a catalytic amount of DMAP. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Side reactions (e.g., diacylation if amine has other nucleophilic sites).3. Product degradation during workup. | 1. Increase reaction time or gently warm the mixture.2. Use protecting groups for other nucleophilic functional groups.3. Ensure workup is performed without delay and avoid overly strong acidic/basic conditions if the product is sensitive. |
| Product Fails to Crystallize | 1. Product is an oil or amorphous solid.2. Impurities are present, inhibiting crystallization.3. Incorrect recrystallization solvent. | 1. Purify by column chromatography on silica gel.2. Repeat the aqueous workup or perform an initial purification by chromatography before recrystallization.3. Screen a wider range of solvents or solvent mixtures (e.g., toluene, ethyl acetate/hexanes). |
References
-
Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. [Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021). National Center for Biotechnology Information (PMC). [Link]
- Preparation method of 2-fluoro-3-bromo-benzylamine. (2021).
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
synthesis of 2-bromobenzoyl chloride. (2018). Sciencemadness.org. [Link]
-
TRIETHYLAMINE. Ataman Kimya. [Link]
-
What is best condition for benzolation of primary aromatic amines in presence of secondary amine? (2017). ResearchGate. [Link]
-
the preparation of amides. Chemguide. [Link]
- Preparation method for 2-bromo-3-fluorobenzoic acid. (2014).
-
Solvent Binding to Benzamide Crystals: Morphology, Induced Twinning and Direct Observation by Surface X-ray Diffraction. (1999). Journal of the American Chemical Society. [Link]
-
Acetylation of Secondary amines. (2022). Chemistry Stack Exchange. [Link]
-
Benzaldehyde, 2-bromo-. NIST WebBook. [Link]
-
acyl chlorides with ammonia or primary amines. Chemguide. [Link]
-
Acid chloride reaction with amine. (2024). Reddit. [Link]
-
2-Bromo-3-fluorobenzotrifluoride. PubChem. [Link]
-
Safety Data Sheet: Benzoyl chloride. Carl ROTH. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). ResearchGate. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Making Amides from Acyl Chlorides. (2023). Chemistry LibreTexts. [Link]
-
Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal. (2020). PubMed. [Link]
-
Novel triethylamine catalyzed S → O acetyl migration reaction to generate candidate thiols for construction of topological and functional sulfur-containing polymers. (2014). ResearchGate. [Link]
-
Is nucleophilic substitution of a secondary Amine using benzoyl chloride possible? (2024). Reddit. [Link]
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
2-bromo-3-fluorobenzonitrile. ChemSynthesis. [Link]
-
synthesis of amides from acid chlorides. (2019). YouTube. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. MedCrave. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. mt.com [mt.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
Application Note: Optimized N-Acylation Protocols using 2-Bromo-3-fluorobenzoyl chloride
Introduction & Strategic Utility
In modern medicinal chemistry, 2-Bromo-3-fluorobenzoyl chloride (CAS: 122467-31-8) serves as a high-value "scaffold node." Unlike simple benzoyl chlorides, this reagent offers two distinct orthogonal handles for downstream diversification:
-
The ortho-Bromine: A steric gatekeeper that also serves as a prime handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build polycyclic cores.
-
The meta-Fluorine: Provides metabolic stability (blocking P450 oxidation sites) and modulates lipophilicity (
) and pKa of the resulting amide.
However, the 2-bromo substituent introduces significant steric hindrance, often resulting in sluggish reaction kinetics or incomplete conversion under standard conditions. This guide outlines optimized protocols to overcome these steric barriers while maintaining chemoselectivity.
Chemical Profile & Reactivity Matrix
| Property | Data | Critical Handling Note |
| Reagent Name | 2-Bromo-3-fluorobenzoyl chloride | Lachrymator / Corrosive |
| CAS Number | 122467-31-8 | Verify isomer specificity (vs. 2-Br-4-F). |
| Molecular Weight | 237.45 g/mol | High atom economy intermediate. |
| Physical State | Liquid or low-melting solid | Tendency to supercool; may require gentle warming. |
| Electrophilicity | Moderate to High | Activated by m-F, deactivated by o-Br sterics. |
| Hydrolysis Rate | Fast | Strictly anhydrous storage required. |
Mechanistic Insight: The "Ortho-Effect"
The reaction proceeds via an Addition-Elimination mechanism.
-
Electronic Activation: The meta-fluorine atom exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon.
-
Steric Deactivation: The ortho-bromine atom creates a "steric wall." It blocks the optimal approach trajectory (Bürgi-Dunitz angle) of the nucleophile. Furthermore, it forces the carbonyl group out of planarity with the benzene ring, reducing resonance stabilization but making the carbonyl physically harder to access.
Implication: Simple mixing at
Protocol A: Anhydrous Acylation (Primary/Secondary Amines)
Best for: Drug intermediates, hydrophobic amines, and gram-scale synthesis.
Materials
-
Electrophile: 2-Bromo-3-fluorobenzoyl chloride (1.1 equiv).
-
Nucleophile: Target Amine (1.0 equiv).
-
Solvent: Dichloromethane (DCM) (Anhydrous) or THF (if amine solubility is poor).
-
Base: Triethylamine (
) or DIPEA (Hünig’s Base) (1.5 – 2.0 equiv). -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 – 0.1 equiv) — Critical for steric activation.
Step-by-Step Methodology
-
System Prep: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.
-
Solvation: Dissolve the Amine (1.0 equiv) and Base (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Note: If using an amine salt (e.g., Hydrochloride), increase Base to 2.5 equiv to liberate the free amine.
-
-
Catalyst Addition: Add DMAP (0.1 equiv).
-
Why: DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the ortho-bromo group than the free acid chloride.
-
-
Cooling: Cool the mixture to
using an ice bath. -
Reagent Addition: Add 2-Bromo-3-fluorobenzoyl chloride (1.1 equiv) dropwise via syringe over 10–15 minutes.
-
Caution: Exothermic reaction. Rapid addition may cause localized overheating and side reactions.
-
-
Thermal Ramp: Stir at
for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.-
QC Check: Monitor by TLC or LC-MS. If >10% starting amine remains after 4 hours, reflux gently (
) for 1 hour.
-
-
Quench: Add saturated aqueous
solution. Stir vigorously for 15 minutes to hydrolyze unreacted acid chloride.
Workflow Visualization
Figure 1: Optimized workflow for sterically hindered N-acylation using DMAP catalysis.
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for: Amino acids, water-soluble amines, or scale-up where organic solvents must be minimized.
Materials
-
Solvent System: DCM / Water (1:1 ratio) or THF / Water.
-
Base: 1M NaOH or
(2.5 equiv). -
Phase Transfer Catalyst (Optional): TBAB (Tetrabutylammonium bromide) (0.05 equiv) — Recommended if reaction is sluggish.
Step-by-Step Methodology
-
Aqueous Phase: Dissolve the Amine/Amino Acid in 1M NaOH (2.5 equiv) in a round-bottom flask.
-
Organic Phase: Dissolve 2-Bromo-3-fluorobenzoyl chloride (1.2 equiv) in DCM.
-
Addition: Add the DCM solution to the rapidly stirring aqueous solution at
. -
Reaction: Vigorously stir (emulsion required) at RT for 4–12 hours.
-
Workup: Separate layers. Extract aqueous layer with DCM (2x). Combine organics.
Purification & Isolation Strategy
Due to the lipophilicity of the halogenated product, standard aqueous workups are highly effective.
| Wash Step | Purpose |
| 1. 1M HCl (or Citric Acid) | Removes unreacted amine, DMAP, and TEA/DIPEA. |
| 2. Sat. | Removes 2-Bromo-3-fluorobenzoic acid (hydrolysis byproduct). |
| 3. Brine | Removes residual water; prevents emulsions. |
| 4. Drying ( | Essential before evaporation to prevent hydrolysis during storage. |
Recrystallization: If the product is solid, recrystallization from Ethanol/Water or Heptane/EtOAc is often superior to column chromatography for halogenated benzamides.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance of ortho-Br. | Increase temp to |
| Hydrolysis Product (Acid) High | Wet solvent or old reagent. | Distill DCM over |
| Double Acylation | Excess acid chloride + primary amine. | Strictly control stoichiometry (1.05 equiv); Add amine to acid chloride (inverse addition). |
| Dark Coloration | Oxidation of amine.[4] | Degas solvents with |
Safety & Compliance (E-E-A-T)
-
Hazard Class: 2-Bromo-3-fluorobenzoyl chloride is Corrosive (Skin/Eye) and a Lachrymator .[5]
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety glasses with side shields, and lab coat.
-
Spill Control: Neutralize spills with solid sodium bicarbonate or lime before cleanup. Do not use water initially (generates HCl gas).
References
-
Reagent Properties & Safety
-
PubChem. 2-Bromo-3-fluorobenzoyl chloride Compound Summary. National Library of Medicine. [Link]
-
-
Mechanistic Grounding (Nucleophilic Acyl Substitution)
-
Schotten-Baumann Protocol Standards
-
Vanderbilt University. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. [Link]
-
Sources
Troubleshooting & Optimization
managing moisture sensitivity of 2-Bromo-3-fluorobenzoyl chloride
Technical Support Center: Managing 2-Bromo-3-fluorobenzoyl Chloride
Topic: Managing Moisture Sensitivity of 2-Bromo-3-fluorobenzoyl Chloride Audience: Researchers, Process Chemists, and Drug Development Scientists CAS Registry Number: 1000339-91-2 (Typical) Chemical Class: Halogenated Aromatic Acid Chloride
Introduction: The "Invisible" Contaminant
As a Senior Application Scientist, I often see reactions fail not because of the chemistry, but because of the handling. 2-Bromo-3-fluorobenzoyl chloride is not just a standard reagent; it is a highly electrophilic "chemical sponge" for moisture.
The presence of the fluorine atom at the 3-position and the bromine at the 2-position creates a unique electronic environment. The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which significantly increases the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. This makes the compound kinetically faster at reacting with nucleophiles—specifically water—than many standard acid chlorides.
This guide is structured as a tiered support system to ensure your material remains active and your data reproducible.
Tier 1: Storage & "Unboxing" (The First 24 Hours)
Q: I just received the shipment. It’s sealed in a bag with a desiccant. Can I store it in the solvent cabinet?
A: Absolutely not. Acid chlorides permeate through standard polyethylene caps over time. If stored at room temperature in a general cabinet, ambient humidity will slowly diffuse in, hydrolyzing the material into 2-bromo-3-fluorobenzoic acid and HCl gas. The pressure buildup can burst the bottle.
Protocol: The "Double-Barrier" Storage System
-
Primary Seal: Parafilm is insufficient. Use electrical tape or a secondary Teflon seal if possible.
-
Secondary Containment: Place the original bottle inside a secondary jar or desiccator containing activated desiccant (e.g., Drierite or 4Å Molecular Sieves).
-
Temperature: Store at 2–8°C . Cold temperatures slow the kinetics of hydrolysis significantly.
-
Atmosphere: If the bottle has been opened, never return it to storage without backfilling with Argon or Nitrogen.
Visualizing the Degradation Risk:
Figure 1: Decision logic for long-term storage integrity.
Tier 2: Reaction Setup & Solvent Management
Q: My reaction mixture turned cloudy immediately upon adding the acid chloride. Is this normal?
A: No, this indicates moisture contamination. The cloudiness is likely 2-bromo-3-fluorobenzoic acid, which is often less soluble in organic solvents (like DCM or THF) than the acid chloride. This occurs because your solvent was "wet."
The Mechanism of Failure: Water acts as a nucleophile, attacking the highly activated carbonyl carbon. The tetrahedral intermediate collapses, ejecting chloride (a good leaving group) and forming the carboxylic acid.
Figure 2: The hydrolysis pathway responsible for reagent degradation.
Troubleshooting Protocol: Solvent Drying Do not rely on "Anhydrous" labels from older bottles.
-
Dichloromethane (DCM): Distill over Calcium Hydride (CaH₂) or pass through an activated alumina column.
-
Tetrahydrofuran (THF): Distill over Sodium/Benzophenone or store over activated 3Å Molecular Sieves for >24 hours.
-
Toluene: Store over Sodium wire or 4Å Molecular Sieves.
Table 1: Solvent Compatibility & Drying Standards
| Solvent | Recommended Drying Agent | Storage Limit (Over Sieves) | Notes |
| DCM | CaH₂ or 3Å Sieves | 1 Week | Avoid basic drying agents (reacts with DCM). |
| THF | Na/Benzophenone or 4Å Sieves | 2-3 Days | Peroxides form over time; check before distilling. |
| DMF | 4Å Sieves (Activated) | 48 Hours | Hard to dry; buy "Sure/Seal" grade and use immediately. |
Tier 3: Quality Control (Purity Assay)
Q: How do I check the purity? I tried running an LC-MS, but I only see the acid mass.
A: Direct LC-MS analysis hydrolyzes the compound. The water in the mobile phase (even in "organic" phases with trace moisture) instantly converts your acid chloride to the acid on the column. You are measuring the degradation product, not the reagent.
The Solution: Derivatization Assay (Morpholine Titration) To accurately quantify the active acid chloride content, you must convert it to a stable amide before analysis.
Step-by-Step Protocol:
-
Reagents: Dry Morpholine (excess), 0.5N HCl standard solution, Methyl Red indicator.
-
Procedure:
-
Weigh ~0.5 g of 2-bromo-3-fluorobenzoyl chloride accurately into a flask.
-
Add 10.0 mL of dry Morpholine (excess). The reaction is exothermic; cool if necessary.
-
Chemistry: The acid chloride reacts quantitatively to form the Morpholine amide.
-
Add 50 mL of water (to wash down sides) and a few drops of Methyl Red.
-
Titrate the excess morpholine with 0.5N HCl until the color changes from yellow to red.
-
-
Calculation:
-
Where
is volume of HCl (mL), is normality, and is ~237.45 g/mol .
-
Tier 4: Safety & Emergency Quenching
Q: The bottle is fuming and the cap is stuck. What do I do?
A: This is an HCl pressure hazard. Hydrolysis releases HCl gas. If the cap is stuck, salt formation has likely fused the threads.
Emergency Protocol:
-
Do NOT force it open on a benchtop. Move to a fume hood.
-
Wear full PPE: Face shield, chemically resistant gloves (Nitrile/Neoprene), and lab coat.
-
If the bottle is swollen, clear the area.
-
Quenching Spills/Waste:
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard procedures for Acid Chloride handling and solvent drying).
- Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.
-
Sigma-Aldrich. Handling and Storage of Acid Chlorides. Technical Bulletin AL-151. (General handling of moisture-sensitive acyl chlorides).
-
University of Wisconsin-Madison. Quenching Reactive Intermediates. Chemical Safety Guide. (Protocols for safe destruction of acid chlorides).
- Metrohm Application Note.Potentiometric Titration of Acid Chlorides. Application Bulletin 130.
Sources
Technical Guide: Optimization of Reaction Conditions for 2-Bromo-3-fluorobenzoyl Chloride
Executive Summary & Chemical Profile[1]
Target Molecule: 2-Bromo-3-fluorobenzoyl chloride Precursor: 2-Bromo-3-fluorobenzoic acid (CAS: 1000339-68-5) Primary Application: Intermediate for kinase inhibitors and agrochemical active ingredients.
Technical Context:
Synthesizing 2-Bromo-3-fluorobenzoyl chloride presents a specific challenge: Steric Hindrance . The ortho-substituted bromine atom creates significant steric bulk around the carbonyl carbon, impeding nucleophilic attack. Furthermore, the meta-fluorine atom exerts an inductive electron-withdrawing effect (
This guide prioritizes Method A (Oxalyl Chloride/DMF) for research-scale high purity, and Method B (Thionyl Chloride) for cost-effective scale-up, provided rigorous purification follows.
Synthesis Protocols
Method A: The Catalytic Route (Recommended for High Purity)
Reagents: Oxalyl Chloride, N,N-Dimethylformamide (DMF) (Catalytic), Dichloromethane (DCM).
Rationale: This method utilizes the Vilsmeier-Haack-type imidoyl chloride intermediate, which is far more reactive than the bulk oxalyl chloride. This is crucial for overcoming the steric barrier of the ortho-bromo group.
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, N₂ inlet, and a pressure-equalizing addition funnel.
-
Solvation: Suspend 1.0 eq of 2-Bromo-3-fluorobenzoic acid in anhydrous DCM (approx. 5–10 mL per gram of acid).
-
Catalyst: Add catalytic DMF (1–2 drops per 10 mmol scale).
-
Note: Do not omit.[1] Without DMF, the reaction may stall due to the ortho-bromo steric hindrance.
-
-
Addition: Cool to 0°C. Add Oxalyl Chloride (1.2 – 1.5 eq) dropwise over 15 minutes.
-
Observation: Vigorous gas evolution (
, , ) will occur.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Endpoint: Solution usually becomes clear and yellow.
-
-
Workup: Concentrate in vacuo. Co-evaporate with anhydrous toluene (
) to remove residual oxalyl chloride. -
Output: Crude oil/low-melting solid. Use immediately or distill (see FAQs).
Method B: The Thermal Route (Scale-Up / Robust Substrates)
Reagents: Thionyl Chloride (
Rationale: High thermal energy drives the reaction despite steric hindrance. Best for multi-gram scales where cost is a driver.
Protocol:
-
Setup: RBF with a reflux condenser and an acid gas trap (NaOH scrubber).
-
Mixing: Add 2-Bromo-3-fluorobenzoic acid (1.0 eq) and Thionyl Chloride (5.0 – 10.0 eq).
-
Note: The large excess acts as the solvent.
-
-
Reaction: Heat to reflux (approx. 75–80°C) for 3–6 hours.
-
Monitoring: Monitor by aliquoting into MeOH (forms methyl ester) and checking via TLC/HPLC.
-
Workup: Distill off excess
(BP 74.6°C) under reduced pressure.-
Critical: Residual
will react with amines in the next step to form sulfinamides ( ), a common impurity.
-
Mechanistic Insight & Visualization
The Role of DMF Catalysis
Understanding why we use DMF is critical for troubleshooting. The reaction does not proceed via direct attack of the acid on oxalyl chloride; it proceeds via a highly reactive imidoyl chloride species.
Figure 1: The catalytic cycle of DMF.[3] The 'Active Species' overcomes the steric hindrance of the ortho-bromo group more effectively than oxalyl chloride alone.
Troubleshooting Guide
Diagnostic Decision Tree
Use this logic flow to resolve synthesis failures.
Figure 2: Troubleshooting logic for common reaction failures.
Common Issues & Solutions Table
| Symptom | Probable Cause | Corrective Action |
| Solid precipitate forms during reaction | Formation of the acid anhydride or amine salts (if amine present). | Add more DCM/Toluene. If using Method A, ensure full conversion of the intermediate. |
| Product is a dark oil instead of yellow/clear | Iodine formation (trace) or thermal decomposition. | Distill product under vacuum.[2][4] Check precursor purity (impurities degrade faster). |
| NMR shows broad -OH peak | Hydrolysis due to atmospheric moisture. | Re-dissolve in |
| Next step (Amide coupling) fails | Residual Thionyl Chloride present. | Co-evaporate with Toluene ( |
Frequently Asked Questions (FAQs)
Q1: Can I purify 2-Bromo-3-fluorobenzoyl chloride by distillation? A: Yes, but it requires high vacuum due to the high molecular weight and boiling point.
-
Estimated BP: 95–105°C at 0.5 mmHg (Based on 4-bromo isomer data [1]).
-
Warning: Do not heat above 140°C in the pot to avoid thermal decomposition of the C-Br bond or decarbonylation.
Q2: How stable is the C-F bond under these conditions?
A: The C-F bond on the aromatic ring is highly stable to both Thionyl and Oxalyl chloride. It will not undergo nucleophilic aromatic substitution (
Q3: Can I store the acid chloride? A: Ideally, use in situ. If storage is necessary:
-
Distill to high purity.
-
Store in a Schlenk tube or sealed ampoule under Argon.
-
Temperature: 2–8°C.
-
Shelf life: ~1 week (hydrolysis is the main degradation pathway).
Q4: Why is the reaction slower than with benzoyl chloride? A: The 2-Bromo substituent creates steric hindrance, blocking the trajectory of the incoming nucleophile (chloride ion). The 3-Fluoro group is electron-withdrawing, which makes the carbonyl carbon more electrophilic (positive), but the steric factor dominates the kinetics [2].
References
-
NIST Chemistry WebBook. Benzoyl chloride, 4-bromo-. Standard Reference Data. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Acylation of Aromatics and Nucleophilic Substitution). Link
-
WolfaBio. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis. Link
-
Common Organic Chemistry. Acid to Acid Chloride: Common Conditions. Link
Sources
Technical Support Center: Purification Strategies for Reactions Involving 2-Bromo-3-fluorobenzoyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of unreacted 2-Bromo-3-fluorobenzoyl chloride from your reaction mixtures. Our focus is on providing scientifically sound, field-proven insights to ensure the integrity of your downstream applications.
I. Frequently Asked Questions (FAQs)
This section addresses common immediate queries. For more detailed protocols, please refer to the subsequent troubleshooting guides.
Q1: My reaction is complete, but I suspect residual 2-Bromo-3-fluorobenzoyl chloride. What's the quickest way to remove it?
A1: The most straightforward method is to quench the reaction mixture with a nucleophilic scavenger. The choice of scavenger depends on the desired byproducts. Adding a simple alcohol like methanol will convert the acyl chloride to a methyl ester, while adding water will hydrolyze it to the corresponding carboxylic acid.[1] Both byproducts are generally easier to remove via extraction or chromatography than the reactive starting material.
Q2: I've performed an aqueous workup, but my product is still contaminated. What went wrong?
A2: Incomplete hydrolysis is the likely culprit. 2-Bromo-3-fluorobenzoyl chloride, like other acyl chlorides, can be highly reactive and may not fully hydrolyze with a simple water wash, especially in a biphasic system.[2] To drive the hydrolysis to completion, consider stirring the reaction mixture with a saturated solution of a weak base, such as sodium bicarbonate, for a few hours.[3] This neutralizes the HCl byproduct and promotes the conversion of the acyl chloride to the more water-soluble carboxylate salt.[4]
Q3: Can I use a strong base like sodium hydroxide to quench the reaction?
A3: While effective at hydrolyzing the acyl chloride, using a strong base like NaOH is risky if your desired product contains base-sensitive functional groups (e.g., esters, amides) that could be hydrolyzed under these conditions. A milder base like sodium bicarbonate or triethylamine is generally a safer choice.[5]
Q4: Is distillation a viable option for removing 2-Bromo-3-fluorobenzoyl chloride?
A4: Distillation can be effective if there is a significant difference in boiling points between your product and the acyl chloride. However, acyl chlorides can be thermally labile, and distillation at elevated temperatures may lead to decomposition.[6] Vacuum distillation is a preferable option to lower the required temperature.
II. In-Depth Troubleshooting Guides
This section provides detailed protocols and the scientific rationale for removing unreacted 2-Bromo-3-fluorobenzoyl chloride.
Understanding the Reactant: Key Properties
A thorough understanding of 2-Bromo-3-fluorobenzoyl chloride's properties is crucial for selecting the appropriate purification strategy.
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C₇H₃BrClFO[7] | High molecular weight relative to common solvents. |
| Molecular Weight | 237.45 g/mol [7] | Influences chromatographic mobility and distillation parameters. |
| Reactivity | Highly reactive acyl chloride.[2] Reacts with nucleophiles like water, alcohols, and amines.[1][8] | Susceptible to hydrolysis and aminolysis, which can be exploited for purification. Must be handled under anhydrous conditions to prevent degradation.[9] |
| Hydrolysis Product | 2-Bromo-3-fluorobenzoic acid.[10][11] | The carboxylic acid is a solid with moderate solubility in polar organic solvents and can be deprotonated to form a water-soluble salt.[10][12] |
Purification Strategy Decision Workflow
The choice of purification method depends on the nature of your desired product and the scale of your reaction. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Aqueous Basic Workup
This is the most common and often most effective method for removing unreacted acyl chlorides. The principle lies in converting the water-insoluble acyl chloride into a water-soluble carboxylate salt.
Step-by-Step Methodology:
-
Quenching: Slowly and carefully add the crude reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as this is an exothermic reaction and will release CO₂ gas.[13]
-
Stirring: Allow the biphasic mixture to stir vigorously for at least one hour to ensure complete hydrolysis of the acyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the desired organic product with a suitable water-immiscible solvent (e.g., dichloromethane, ethyl acetate).
-
Washing: Wash the separated organic layer sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities.[13]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Causality Behind Experimental Choices:
-
Weak Base: Using a weak base like NaHCO₃ minimizes the risk of hydrolyzing base-sensitive functional groups in the desired product, which could occur with stronger bases like NaOH.[3]
-
Vigorous Stirring: This increases the interfacial area between the organic and aqueous phases, accelerating the hydrolysis of the acyl chloride.
Protocol 2: Scavenger-Assisted Purification
When the desired product is sensitive to aqueous conditions, using a scavenger can be an excellent alternative. Scavengers are reagents that selectively react with the excess electrophile, forming a byproduct that is easily removed.
Step-by-Step Methodology:
-
Scavenger Selection: Choose a nucleophilic scavenger that will not interfere with your desired product. A common choice is an amine-functionalized resin or a simple, volatile amine like triethylamine.
-
Addition: Add the scavenger to the crude reaction mixture and stir at room temperature.
-
Monitoring: Monitor the disappearance of the 2-Bromo-3-fluorobenzoyl chloride by a suitable analytical technique (e.g., TLC, LC-MS).
-
Removal of Byproduct:
-
Resin: If a scavenger resin was used, simply filter the reaction mixture to remove the resin-bound byproduct.
-
Volatile Amine: If a volatile amine was used, the resulting ammonium salt can often be removed by filtration or an aqueous wash.
-
-
Concentration: Concentrate the filtrate to obtain the crude product, which can then be further purified by chromatography if necessary.
Protocol 3: Chromatographic Purification
Flash column chromatography is a powerful technique for separating compounds with different polarities.
Step-by-Step Methodology:
-
Adsorbent and Eluent Selection: Silica gel is the most common stationary phase. The mobile phase (eluent) should be chosen based on the polarity of the product and the impurities. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is a good starting point.
-
Column Packing: Properly pack a glass column with a slurry of silica gel in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity to move the compounds down the column at different rates.
-
Fraction Collection: Collect the eluting solvent in fractions and analyze them (e.g., by TLC) to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Quenching Process:
The following diagram illustrates the chemical transformation of 2-Bromo-3-fluorobenzoyl chloride during an aqueous workup.
Caption: Hydrolysis of 2-Bromo-3-fluorobenzoyl chloride.
III. References
-
3-Bromo-2-fluorobenzoic acid | 161957-56-8. (n.d.). IndiaMART. Retrieved February 15, 2026, from [Link]
-
Clark, J. (2023). The preparation of amides. Chemguide. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. Retrieved February 15, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Request PDF. Retrieved February 15, 2026, from [Link]
-
Google Patents. (n.d.). Method for removing unreacted electrophiles from a reaction mixture. Google Patents. Retrieved February 15, 2026, from
-
Reddit. (2025). Need help in optimizing amide formation through acyl chloride pathway. Reddit. Retrieved February 15, 2026, from [Link]
-
Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved February 15, 2026, from [Link]
-
Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Explained. (2023, February 10). Preparations and Reactions of Acyl Chlorides [Video]. YouTube. [Link]
-
Chemistry Stack Exchange. (2016). How to remove fluorine from 2-[2-(3-bromophenyl)ethenyl]-5-fluoro-1,3-benzoxazole?. Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Aldlab-chemicals. (n.d.). 2-Bromo-3-fluorobenzoyl chloride. Aldlab-chemicals. Retrieved February 15, 2026, from [Link]
-
Clark, J. (n.d.). Reaction between acyl chlorides and ammonia - addition / elimination. Chemguide. Retrieved February 15, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Retrieved February 15, 2026, from [Link]
-
Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?. Reddit. Retrieved February 15, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. MSU Chemistry. Retrieved February 15, 2026, from [Link]
-
Green Chemistry. (2018). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Jasperse, J. (n.d.). Reactions of Amines. Chem 360. Retrieved February 15, 2026, from [Link]
-
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield. Retrieved February 15, 2026, from [Link]
Sources
- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. en.huatengsci.com [en.huatengsci.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.indiamart.com [m.indiamart.com]
- 11. 2-Bromo-3-fluorobenzoic acid | CAS 132715-69-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. Page loading... [wap.guidechem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Synthesis with 2-Bromo-3-fluorobenzoyl Chloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Bromo-3-fluorobenzoyl chloride (CAS RN: 1000339-91-2).[1] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions, particularly during the critical phase of scaling up. This guide is structured to address common challenges in a direct question-and-answer format, moving from foundational principles to specific reaction troubleshooting.
Section 1: Foundational Knowledge & Safety FAQs
This section addresses the most common initial queries regarding the handling, storage, and inherent reactivity of 2-Bromo-3-fluorobenzoyl chloride. Understanding these fundamentals is the bedrock of a successful scale-up campaign.
Q1: What are the key chemical properties of 2-Bromo-3-fluorobenzoyl chloride that dictate its reactivity?
A1: The reactivity of 2-Bromo-3-fluorobenzoyl chloride is dominated by the highly electrophilic carbonyl carbon. This heightened reactivity stems from two primary electronic effects:
-
Inductive Effects: The acyl chloride functional group contains two strongly electronegative atoms (oxygen and chlorine) that pull electron density away from the carbonyl carbon.[2]
-
Aromatic Ring Substitution: The presence of both a bromine and a fluorine atom on the benzene ring further enhances this electrophilicity. These halogens act as strong sigma-electron-withdrawing groups, increasing the partial positive charge on the carbonyl carbon and making it a prime target for nucleophilic attack.[3]
This high electrophilicity makes it an excellent acylating agent for forming amides, esters, and for use in Friedel-Crafts reactions, but also renders it extremely susceptible to hydrolysis.[3][4][5]
Q2: How must I handle and store this reagent to ensure its integrity and prevent degradation?
A2: The primary enemy of any acyl chloride is moisture.[4][6] To prevent hydrolysis into the far less reactive 2-bromo-3-fluorobenzoic acid, rigorous anhydrous conditions are mandatory.
-
Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). The storage area should be cool, dry, and well-ventilated, away from heat or ignition sources.[7][8][9] It should be stored in a dedicated corrosives area, away from incompatible materials like water, strong bases, and alcohols.[7]
-
Handling: Always handle the reagent under an inert atmosphere (in a glovebox or using Schlenk line techniques). Use oven-dried glassware and anhydrous solvents for all reactions. Ensure syringes and cannulas are purged with inert gas before use.
Q3: What are the critical safety precautions when working with 2-Bromo-3-fluorobenzoyl chloride on a larger scale?
A3: 2-Bromo-3-fluorobenzoyl chloride is a corrosive and lachrymatory substance (causes tearing).[6] Its reaction with water, including moisture in the air or on skin, liberates toxic and corrosive hydrogen chloride (HCl) gas.[4][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield.[7][11]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors or HCl gas.[8]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[7][11] Have an appropriate spill kit ready. Sodium bicarbonate or another suitable weak base can be used to neutralize spills, but this should be done with caution due to the potential for a vigorous reaction.
-
Quenching: The addition of this reagent to a nucleophile or a quenching solution (like water or an alcohol) is often exothermic. On a larger scale, this heat generation can be significant. Always add the acyl chloride slowly to the nucleophile/quenching solution with efficient stirring and external cooling (e.g., an ice bath) to maintain temperature control.
Q4: What are the visual signs that my stock of 2-Bromo-3-fluorobenzoyl chloride has degraded?
A4: The most obvious sign of hydrolysis is the reagent "fuming" when the container is opened to the atmosphere.[4] This is the visible manifestation of the acyl chloride reacting with ambient moisture to produce HCl gas, which then appears as steamy fumes.[4] If significant hydrolysis has occurred within a solution, you might observe the precipitation of the corresponding carboxylic acid, which is often a white solid and may have lower solubility in non-polar organic solvents.[4] Using a partially hydrolyzed acyl chloride is strongly discouraged as it introduces impurities and complicates stoichiometry, leading to lower yields.[4]
Section 2: Scaling Up Core Reactions - Protocols & Troubleshooting
Scaling up a reaction is not merely about using larger flasks and more reagents. Issues related to heat transfer, mass transport (mixing), and the duration of reagent addition become magnified. This section provides specific guidance for the most common transformations involving 2-Bromo-3-fluorobenzoyl chloride.
Amide Bond Formation (Amidation)
Amidation is one of the most frequent applications for this reagent. While often straightforward on a small scale, scale-up can present challenges.
FAQ: My large-scale amidation is giving a low yield and my starting amine is still present. What are the likely causes?
A: This is a classic scale-up problem that can point to several factors:
-
Poor Mixing/Localized "Hot Spots": On a large scale, inefficient stirring can lead to poor mixing of the reactants. When you add the acyl chloride, it can react very quickly in a small, localized area, potentially causing side reactions or degradation before it has a chance to mix with the bulk of the amine. This also applies to the base.
-
Inadequate Base Stoichiometry or Strength: The reaction produces one equivalent of HCl, which will protonate your starting amine, rendering it non-nucleophilic. You need at least one equivalent of a non-nucleophilic base (like triethylamine or DIPEA) to scavenge this acid. On scale-up, if the base is not added efficiently or is of insufficient strength, the reaction can stall. For less nucleophilic amines (e.g., anilines), a stronger base might be required.[12]
-
Temperature Control: Amidation is exothermic. Without adequate external cooling, the internal temperature can rise significantly, leading to side reactions or decomposition of starting materials or product.
-
Formation of Anhydride: In some cases, particularly with hindered amines or slow reactions, the activated acyl chloride can react with the carboxylate salt (formed if the corresponding carboxylic acid is present as an impurity) to generate a symmetric anhydride, which is less reactive than the acyl chloride.
Scalable Protocol for Amidation
This protocol is a general guideline for reacting 2-Bromo-3-fluorobenzoyl chloride with a primary or secondary amine.
-
Vessel Preparation: Under an inert atmosphere of Nitrogen (N₂), charge a suitably sized, oven-dried, jacketed reactor equipped with an overhead mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel.
-
Reagent Charging: Charge the amine (1.0 equivalent), a suitable anhydrous solvent (e.g., Dichloromethane or THF, see Table 1), and a non-nucleophilic base (e.g., Triethylamine, 1.2 equivalents).
-
Cooling: Cool the stirred solution to 0-5 °C using a circulating chiller.
-
Acyl Chloride Addition: Dissolve 2-Bromo-3-fluorobenzoyl chloride (1.05 equivalents) in the anhydrous solvent. Add this solution dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Cool the mixture back to 0-5 °C. Slowly add water to quench any unreacted acyl chloride. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove any carboxylic acid), and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.[13]
Troubleshooting Amidation Reactions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction Stalls | 1. Insufficient base. 2. Amine hydrochloride salt precipitation. 3. Low nucleophilicity of amine. | 1. Add an additional 0.2-0.5 equivalents of base. 2. Switch to a more polar solvent like DMF (ensure it's anhydrous) or add a catalytic amount of DMAP. 3. Consider gentle heating (40-50 °C) after the initial exothermic addition phase is complete. |
| Low Yield | 1. Hydrolysis of acyl chloride. 2. Inefficient mixing. 3. Product loss during work-up. | 1. Re-verify anhydrous conditions for all reagents and solvents. 2. Increase stirrer speed; ensure a vortex is visible. For very large scales, consider baffle design. 3. If emulsions form during washes, add more brine. Ensure pH of aqueous layers is correct during washes. |
| Impurity Formation | 1. Over-acylation (diacylation of primary amines). 2. Side reaction with solvent. | 1. Use a slight excess of the amine (1.1 eq) instead of the acyl chloride. Maintain low temperatures. 2. Ensure the solvent is inert (e.g., avoid using alcohol as a solvent). |
Ester Formation (Esterification)
The principles of esterification are similar to amidation, but the lower nucleophilicity of alcohols often requires adjustments to the protocol.
FAQ: I am trying to form an ester with a secondary alcohol, but the reaction is extremely slow. How can I drive it to completion on a larger scale?
A: Secondary and tertiary alcohols are significantly less nucleophilic than primary alcohols, and steric hindrance can further slow the reaction.[14] To achieve a good yield on scale, consider the following:
-
Catalytic Activation: While a simple base like triethylamine works for primary alcohols, less nucleophilic alcohols benefit from a catalyst that enhances the acylation. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then attacked by the alcohol. Use DMAP in catalytic amounts (0.05-0.1 equivalents).
-
Temperature: Gentle heating (40-60 °C) is often necessary after the initial addition of the acyl chloride to increase the reaction rate.[14] This must be carefully balanced, as higher temperatures can lead to side reactions.
-
Choice of Base: A stronger, non-nucleophilic base like 2,6-lutidine or DBU can be more effective than triethylamine, especially if the alcohol is acidic or sterically demanding.
-
Longer Reaction Times: Be prepared for significantly longer reaction times, potentially 24-48 hours. Continue to monitor by an appropriate analytical method.
Scalable Protocol for Esterification (with DMAP catalysis)
-
Vessel Preparation: Set up the reactor as described in the amidation protocol.
-
Reagent Charging: Under N₂, charge the alcohol (1.0 equivalent), anhydrous solvent (e.g., DCM), triethylamine (1.5 equivalents), and DMAP (0.1 equivalents).
-
Cooling: Cool the stirred solution to 0-5 °C.
-
Acyl Chloride Addition: Slowly add a solution of 2-Bromo-3-fluorobenzoyl chloride (1.1 equivalents) in anhydrous DCM over 1-2 hours, keeping the temperature below 10 °C.
-
Reaction and Monitoring: After addition, allow the mixture to warm to room temperature. If the reaction is slow, gently heat to 40 °C. Stir for 12-48 hours, monitoring for the disappearance of the alcohol.
-
Work-up and Purification: Follow the same work-up and purification procedure as outlined for the amidation reaction.
Friedel-Crafts Acylation
This reaction forms a C-C bond between the acyl group and another aromatic ring, a powerful tool for building complex molecules. Scale-up requires careful control over the powerful Lewis acid catalysts used.
FAQ: My scaled-up Friedel-Crafts reaction is a black, tarry mess with a very low yield of the desired ketone. What went wrong?
A: This is a very common outcome when Friedel-Crafts reactions are scaled without careful consideration of stoichiometry and heat transfer.
-
Catalyst Stoichiometry: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the carbonyl oxygen of the product ketone. This complex is less reactive than the starting aromatic substrate. Therefore, you must use at least one full equivalent of the catalyst, plus a catalytic amount to drive the reaction. Using less than one equivalent will result in the catalyst being sequestered by the product, effectively stopping the reaction.
-
Exothermic Reaction and Temperature Control: The reaction is highly exothermic. On a large scale, if the acyl chloride is added too quickly or cooling is insufficient, the temperature can run away. High temperatures promote polysubstitution, isomerization, and decomposition, leading to the formation of tar.[15] The addition must be slow and controlled, with powerful cooling.
-
Substrate Purity: The aromatic substrate and solvent must be scrupulously dry. Any moisture will react with and deactivate the AlCl₃ catalyst.
Scalable Protocol for Friedel-Crafts Acylation
-
Vessel Preparation: Set up an inert-atmosphere reactor with robust overhead stirring and a powerful cooling system.
-
Catalyst Suspension: Charge the anhydrous solvent (e.g., Dichloromethane or 1,2-dichloroethane) and the aromatic substrate (1.0 equivalent). Cool the mixture to 0-5 °C.
-
Lewis Acid Addition: Carefully and portion-wise, add anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents). The addition can be exothermic. Ensure the internal temperature remains below 10 °C.
-
Acyl Chloride Addition: Add a solution of 2-Bromo-3-fluorobenzoyl chloride (1.0 equivalent) in the anhydrous solvent dropwise over 2-4 hours, maintaining the temperature between 0-5 °C.[15]
-
Reaction and Monitoring: After addition, let the reaction stir at low temperature or allow it to warm to room temperature for 12-16 hours, monitoring by TLC/LC-MS.[15]
-
Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl.[15] This is a highly exothermic and gas-evolving process. Ensure adequate headspace in the quench vessel and perform in a well-ventilated hood.
-
Work-up and Purification: Separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine. Dry, filter, and concentrate. Purify the resulting ketone by distillation, recrystallization, or chromatography.[15]
Section 3: Visual Guides & Data
Workflow & Troubleshooting Diagrams
Visualizing the process can help in planning and troubleshooting. The following diagrams outline a general workflow and a decision tree for addressing low-yield issues.
Caption: Fig 1. General Workflow for Acylation Reactions.
Caption: Fig 2. Troubleshooting Flowchart for Low Yield.
Data Tables for Scale-Up
Table 1: Recommended Conditions for Scale-Up
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100 g - 1 kg) | Rationale for Change |
| Solvent Volume | 10-20 mL / g of limiting reagent | 5-10 mL / g of limiting reagent | More concentrated reactions are preferred on scale to improve throughput. Requires better heat transfer control. |
| Base (Amide/Ester) | 1.1 - 1.5 equivalents | 1.2 - 1.5 equivalents | A slightly larger excess ensures full acid scavenging, compensating for any minor hydrolysis or weighing errors on a large scale. |
| Catalyst (FC Acylation) | 1.05 - 1.1 equivalents | 1.1 - 1.2 equivalents | Ensures all product is complexed and sufficient catalyst remains to drive the reaction to completion. |
| Addition Time | 15 - 30 minutes | 2 - 4 hours | Slower addition is critical to manage the exotherm and maintain a stable internal temperature. |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Necessary for efficient mixing and heat distribution in viscous or large-volume reactions. |
| Temperature Control | Ice/Water Bath | Jacketed Reactor with Chiller | Provides precise and reliable temperature control required to manage large-scale exotherms. |
References
- Benchchem. (n.d.). Application Note and Protocol: Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone.
- Benchchem. (n.d.). 2-Bromo-5-chloro-4-fluorobenzoyl chloride | 1805105-25-2.
- Benchchem. (n.d.). Methods to prevent the hydrolysis of acyl chlorides in synthesis.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Fluorobenzoyl chloride.
- ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?
- MilliporeSigma. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-3-fluorobenzotrifluoride.
- Fisher Scientific. (2009). SAFETY DATA SHEET: Benzoyl chloride, 3-bromo-.
- Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
- International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
- Huateng Pharma. (n.d.). 2-Bromo-3-fluorobenzoyl chloride | CAS:1000339-91-2.
- Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemistry Stack Exchange. (2021). Mechanism of hydrolysis of acyl chlorides.
- Frontiers in Chemistry. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite.
- Benchchem. (n.d.). Purification techniques for 2-Bromo-3-methylbutanoyl chloride reaction mixtures.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Fluorobenzoyl chloride.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification.
- CymitQuimica. (n.d.). CAS 151982-51-3: 4-Bromo-2-fluorobenzoyl chloride.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Chemistry LibreTexts. (2025). 3.2: Purification of Products.
- Benchchem. (n.d.). Improving the yield of esterification reactions with 4-Bromobenzoyl chloride.
Sources
- 1. en.huatengsci.com [en.huatengsci.com]
- 2. savemyexams.com [savemyexams.com]
- 3. 2-Bromo-5-chloro-4-fluorobenzoyl chloride | 1805105-25-2 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 151982-51-3: 4-Bromo-2-fluorobenzoyl chloride [cymitquimica.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-3-fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. 2-Bromo-3-fluorobenzoyl chloride, a halogenated aromatic compound, serves as a valuable building block, yet its structural complexity necessitates a multi-faceted analytical approach for definitive characterization. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Bromo-3-fluorobenzoyl chloride, alongside a comparative evaluation of complementary spectroscopic techniques, offering field-proven insights for researchers and drug development professionals.
The Power of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique in organic chemistry, providing a wealth of information about the number of different types of protons, their electronic environments, and their spatial relationships within a molecule. For a molecule like 2-Bromo-3-fluorobenzoyl chloride, ¹H NMR is indispensable for confirming the substitution pattern on the aromatic ring.
Predicting the ¹H NMR Spectrum of 2-Bromo-3-fluorobenzoyl Chloride
In the absence of a publicly available experimental spectrum, a robust prediction can be formulated based on established principles of NMR spectroscopy and data from analogous compounds. The aromatic region of the spectrum is of primary interest, where three protons will exhibit distinct signals due to the influence of the bromo, fluoro, and benzoyl chloride substituents.
The electron-withdrawing nature of the benzoyl chloride group will generally shift all aromatic protons downfield. The bromine and fluorine atoms introduce further complexity through their own inductive and anisotropic effects, as well as through-bond spin-spin coupling.[1]
Here is a predicted analysis of the ¹H NMR spectrum:
-
H-4 (proton para to the fluorine): This proton is expected to be a triplet of doublets (td) or a complex multiplet. It will be coupled to H-5 (ortho coupling, ³J ≈ 7-9 Hz) and to the fluorine atom (meta coupling, ⁴J ≈ 5-7 Hz). Its chemical shift will be influenced by the para fluorine and meta bromine and benzoyl chloride groups.
-
H-5 (proton meta to both bromine and fluorine): This proton is anticipated to be a triplet of doublets (td) or a complex multiplet. It will be coupled to H-4 and H-6 (ortho couplings, ³J ≈ 7-9 Hz) and to the fluorine atom (para coupling, ⁵J ≈ 2-3 Hz).
-
H-6 (proton ortho to the benzoyl chloride): This proton is expected to be the most downfield signal due to the strong deshielding effect of the adjacent carbonyl group. It will likely appear as a doublet of doublets (dd), being coupled to H-5 (ortho coupling, ³J ≈ 7-9 Hz) and H-4 (meta coupling, ⁴J ≈ 2-3 Hz).
Table 1: Predicted ¹H NMR Data for 2-Bromo-3-fluorobenzoyl Chloride
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | ~7.4 - 7.6 | td | ³J(H4-H5) ≈ 8.0, ⁴J(H4-F) ≈ 6.0 |
| H-5 | ~7.2 - 7.4 | td | ³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 8.0, ⁵J(H5-F) ≈ 2.5 |
| H-6 | ~7.9 - 8.1 | dd | ³J(H6-H5) ≈ 8.0, ⁴J(H6-H4) ≈ 2.0 |
Note: These are predicted values and may vary in an experimental setting.
Caption: Predicted spin-spin coupling network for 2-Bromo-3-fluorobenzoyl chloride.
A Comparative Analysis of Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization of 2-Bromo-3-fluorobenzoyl chloride benefits from the application of complementary analytical techniques.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. For 2-Bromo-3-fluorobenzoyl chloride, one would expect to see seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon. The chemical shifts of the aromatic carbons will be influenced by the attached substituents, and the carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹J(C-F)).
¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR is a highly informative technique.[2] It offers a wide chemical shift range and is very sensitive, often providing a clean spectrum with well-resolved signals.[2] The ¹⁹F spectrum of 2-Bromo-3-fluorobenzoyl chloride would show a single signal, likely a multiplet, due to coupling with the neighboring protons (H-4 and H-5). The chemical shift of this signal would be characteristic of a fluorine atom on a substituted benzene ring.
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Bromo-3-fluorobenzoyl chloride, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[3] This isotopic signature is a powerful tool for confirming the presence and number of these halogen atoms. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.
Table 2: Comparison of Analytical Techniques for the Characterization of 2-Bromo-3-fluorobenzoyl Chloride
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling), and relative number of protons. | Excellent for determining substitution patterns on aromatic rings. | Can have complex, overlapping signals in the aromatic region. |
| ¹³C NMR | Carbon skeleton, chemical environment of each carbon. | Provides complementary information to ¹H NMR. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| ¹⁹F NMR | Fluorine environment and coupling to nearby nuclei. | High sensitivity and wide chemical shift range, providing a clean spectrum.[2] | Only applicable to fluorine-containing compounds. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), and fragmentation pattern. | Highly sensitive, provides definitive molecular weight and characteristic isotopic patterns for halogens.[3] | Does not provide detailed information on the connectivity of atoms. |
Experimental Protocol for ¹H NMR Analysis
The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum of a sample such as 2-Bromo-3-fluorobenzoyl chloride.
Step 1: Sample Preparation
-
Weigh approximately 5-10 mg of 2-Bromo-3-fluorobenzoyl chloride.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for a precise chemical shift reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Step 2: NMR Spectrometer Setup
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
Step 3: Data Acquisition
-
Set the appropriate acquisition parameters, including:
-
Pulse angle (typically 30-90 degrees)
-
Acquisition time (typically 2-4 seconds)
-
Relaxation delay (typically 1-5 seconds)
-
Number of scans (depending on the sample concentration, typically 8-64 scans)
-
-
Acquire the Free Induction Decay (FID) signal.
Step 4: Data Processing
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Caption: A streamlined workflow for ¹H NMR analysis.
Conclusion
The structural characterization of 2-Bromo-3-fluorobenzoyl chloride is a clear example of the power and necessity of modern spectroscopic methods in chemical research and development. While ¹H NMR provides the foundational information for determining the substitution pattern and proton environments, a truly comprehensive analysis is achieved through the synergistic use of ¹³C NMR, ¹⁹F NMR, and mass spectrometry. This multi-technique approach ensures the unambiguous identification and purity assessment of such complex molecules, which is a critical step in any drug discovery or development pipeline. By understanding the principles and practical application of these techniques, researchers can confidently and efficiently characterize their compounds of interest.
References
-
PubChem. 3-Fluorobenzoyl chloride. [Link]
-
PubChem. 2-Bromo-1-chloro-3-fluorobenzene. [Link]
-
PubChem. 2-Bromobenzoyl chloride. [Link]
-
Mestrelab Research. Mnova NMRPredict. [Link]
-
ACD/Labs. NMR Software. [Link]
-
Lee, S. et al. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Food Science and Technology (2022). [Link]
-
The Royal Society of Chemistry. Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. [Link]
-
Li, F. et al. Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International (2017). [Link]
-
AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
Wang, Z. et al. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Scientific Reports (2024). [Link]
-
PureSynth. 2-Bromo-3-Fluorobenzoic Acid 96.0%(GC). [Link]
-
Mestrelab Research. Mnova NMR. [Link]
-
University of Massachusetts Lowell. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
NIST. Benzoyl chloride, 4-fluoro-. [Link]
-
Journal of Chemical and Pharmaceutical Research. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]
-
Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]
-
PubChem. 3-Bromobenzoyl chloride. [Link]
-
ResearchGate. H-1 and C-13 NMR spectra of benzilmonoimines. [Link]
-
NIST. Benzoyl chloride, 4-bromo-. [Link]
-
Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. [Link]
-
Modgraph. NMR Prediction. [Link]
-
SpinCore Technologies. NMR Software. [Link]
- Google Patents.
-
NIST. Benzoyl chloride, 3-fluoro-. [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
ResearchGate. (A) 19F NMR spectra of 3 and (B) benzoyl-RF in DMSO. [Link]
Sources
The Theoretical Foundation: Why Acyl Chloride Carbonyls Vibrate at High Frequencies
An Expert's Comparative Guide to the FT-IR Analysis of the 2-Bromo-3-fluorobenzoyl Chloride Carbonyl Stretch
For professionals engaged in synthetic chemistry and drug development, the precise characterization of intermediates is not merely a procedural step but a cornerstone of reliable and reproducible research. 2-Bromo-3-fluorobenzoyl chloride is a key building block whose reactivity is intrinsically linked to the electronic nature of its carbonyl group. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for probing this functional group.
This guide provides an in-depth analysis of the carbonyl (C=O) stretching frequency in 2-Bromo-3-fluorobenzoyl chloride. We will move beyond a simple reporting of wavenumbers to dissect the underlying physical organic principles that govern this vibration. By comparing the target molecule with structurally similar analogues—benzoyl chloride, 2-bromobenzoyl chloride, and 3-fluorobenzoyl chloride—we will establish a robust framework for spectral interpretation and verification.
The carbonyl stretch in acyl chlorides is one of the most characteristic and readily identifiable peaks in an infrared spectrum. Unlike ketones or esters, which typically absorb between 1715 cm⁻¹ and 1750 cm⁻¹, the C=O stretch in acyl chlorides is found at significantly higher wavenumbers, generally in the 1770–1870 cm⁻¹ range[1].
This high-frequency shift is a direct consequence of the strong negative inductive effect (-I) exerted by the highly electronegative chlorine atom attached to the carbonyl carbon[2]. This effect withdraws electron density from the C=O bond, leading to an increase in its force constant and, consequently, a higher vibrational frequency. While the chlorine atom possesses lone pairs that could theoretically participate in resonance donation (+R), this effect is minimal for halogens and is overwhelmingly outweighed by induction in acyl chlorides[1].
The addition of further electron-withdrawing substituents to the benzene ring is predicted to enhance this effect, further increasing the C=O stretching frequency. This guide will explore how the specific placement of bromine and fluorine on the aromatic ring of 2-Bromo-3-fluorobenzoyl chloride modulates this fundamental vibration.
Comparative Spectral Analysis: Predicting the Carbonyl Stretch
To accurately predict the C=O stretching frequency of 2-Bromo-3-fluorobenzoyl chloride, we will analyze the spectral data of its constituent parts. The presence of two strong electron-withdrawing halogens on the aromatic ring is expected to cause a shift to a higher wavenumber compared to the parent benzoyl chloride.
| Compound | Key Substituents | Observed C=O Stretch (cm⁻¹) | Rationale for Frequency |
| Benzoyl Chloride | None | ~1774 cm⁻¹ (often a doublet with a ~1733 cm⁻¹ peak due to Fermi Resonance)[3][4] | Baseline frequency determined by the -COCl group conjugated with the phenyl ring. |
| 2-Bromobenzoyl Chloride | Ortho-Bromo | ~1780 cm⁻¹ (predicted higher than benzoyl chloride) | The ortho-bromo group exerts a strong electron-withdrawing inductive effect, strengthening the C=O bond. |
| 3-Fluorobenzoyl Chloride | Meta-Fluoro | ~1780 cm⁻¹ (predicted higher than benzoyl chloride) | The meta-fluoro group exerts a powerful inductive effect, increasing the C=O frequency. Resonance is not a factor from the meta position. |
| 2-Bromo-3-fluorobenzoyl Chloride | Ortho-Bromo & Meta-Fluoro | Predicted: >1780 cm⁻¹ | The combined, additive inductive effects of both the ortho-bromo and meta-fluoro substituents are expected to significantly withdraw electron density, resulting in a C=O stretch at a higher frequency than either of the singly substituted analogues. |
Note: Actual peak positions can vary slightly based on the sampling method (e.g., neat liquid, KBr pellet, solution) and instrument calibration.
Visualizing the Electronic Landscape
The interplay of inductive and resonance effects dictates the electron density at the carbonyl carbon and thus the C=O bond strength. The following diagram illustrates the dominant electronic forces at play in 2-Bromo-3-fluorobenzoyl chloride. The strong inductive withdrawal (-I) from all three halogen substituents significantly increases the electrophilicity of the carbonyl carbon.
Caption: Inductive electron withdrawal in 2-Bromo-3-fluorobenzoyl chloride.
A Self-Validating Protocol for FT-IR Analysis
To ensure data integrity and reproducibility, the following detailed protocol for analyzing a liquid sample such as 2-Bromo-3-fluorobenzoyl chloride is provided. This protocol is designed for use with either a traditional transmission setup or an Attenuated Total Reflectance (ATR) accessory.
Objective: To obtain a high-quality FT-IR spectrum of 2-Bromo-3-fluorobenzoyl chloride, focusing on the accurate determination of the C=O stretching frequency.
Method 1: Transmission Spectroscopy (Salt Plates)
-
Preparation:
-
Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid moisture contamination from fingerprints.
-
Polish the plates with a suitable solvent (e.g., dry dichloromethane) and a soft cloth if they appear foggy.
-
In a fume hood, place one drop of 2-Bromo-3-fluorobenzoyl chloride onto the center of one plate.
-
Carefully place the second plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
-
Background Collection:
-
Place the empty, closed sample compartment holder into the spectrometer.
-
Purge the instrument with dry air or nitrogen for several minutes to minimize atmospheric H₂O and CO₂ interference.
-
Collect a background spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Analysis:
-
Place the prepared salt plate assembly into the sample holder and insert it into the spectrometer.
-
Collect the sample spectrum using the same parameters as the background scan.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Method 2: Attenuated Total Reflectance (ATR)
-
Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, then allow it to dry completely.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum (16-32 scans, 4 cm⁻¹ resolution). Causality Note: The background must be collected on the same clean ATR crystal that the sample will be placed on to properly subtract the reflectance spectrum of the crystal itself.
-
-
Sample Analysis:
-
Place a single drop of 2-Bromo-3-fluorobenzoyl chloride directly onto the center of the ATR crystal.
-
If using a pressure clamp, lower it to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.
-
Collect the sample spectrum using identical scan parameters as the background.
-
Data Processing and Interpretation:
-
Peak Identification: Locate the most intense peak in the 1700-1850 cm⁻¹ region. Use the software's peak-picking tool to determine the exact wavenumber at the peak's maximum absorbance.
-
Validation: Compare the obtained wavenumber with the predicted value from the comparative table. The presence of a strong absorption band above 1780 cm⁻¹ is a primary indicator of the target compound's identity.
-
Cleanup: Thoroughly clean the salt plates or ATR crystal immediately after use according to the manufacturer's instructions. Acyl chlorides are reactive and corrosive.
Caption: Experimental workflow for FT-IR analysis of a liquid sample.
Conclusion
The FT-IR analysis of 2-Bromo-3-fluorobenzoyl chloride's carbonyl stretch is a powerful tool for reaction monitoring and quality control. A thorough understanding of electronic substituent effects allows for an accurate prediction of its characteristic high-frequency absorption. Due to the combined inductive effects of the ortho-bromo and meta-fluoro groups, the C=O stretch is confidently predicted to occur at a wavenumber exceeding 1780 cm⁻¹. By following the rigorous experimental protocol outlined, researchers can reliably use FT-IR spectroscopy to verify the integrity of this critical synthetic intermediate, ensuring the robustness of subsequent synthetic transformations.
References
-
ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromobenzoyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorobenzoyl chloride. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Brooks/Cole, Cengage Learning.
- Smith, B. C. (1999).
-
University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR of fatty acyl chlorides. Retrieved from [Link]
- Jones, R. N., & Sandorfy, C. (1956). The Application of Infrared and Raman Spectrometry to the Elucidation of Molecular Structure. In A. Weissberger (Ed.), Technique of Organic Chemistry, Vol. IX. Interscience.
-
Georg Thieme Verlag. (2010). Product Class 1: Acid Halides. Retrieved from [Link]
-
Reddit. (2024). How to identify an Acyl Chloride in an IR spectra?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
- Zeynep Kılıç, et al. (2005). An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites.
-
Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Kılıç, Z., Yurdakul, Ş., & Yurdakul, M. (2005). An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites.
-
NIST. (n.d.). 3-Fluorobenzoyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
Jim Clark. (n.d.). Infrared spectra of acid chlorides. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluorobenzoyl chloride. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency. YouTube. Retrieved from [Link]
-
SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
Sources
Technical Comparison Guide: Mass Spectrometric Characterization of 2-Bromo-3-fluorobenzoyl Chloride
Executive Summary
Product: 2-Bromo-3-fluorobenzoyl chloride (CAS: 1000339-91-2) Application: Critical intermediate for scaffold synthesis in drug discovery (e.g., kinase inhibitors). Challenge: Regioisomeric differentiation and hydrolytic instability.
This guide provides a technical analysis of the mass spectrometric (MS) behavior of 2-Bromo-3-fluorobenzoyl chloride. Unlike standard certificates of analysis, this document objectively compares its spectral signature against key structural isomers and hydrolysis products, establishing a self-validating protocol for quality control in high-throughput synthesis.
Theoretical Mass Spectrometry Profile
The definitive identification of 2-Bromo-3-fluorobenzoyl chloride relies on recognizing its unique halogen isotopic signature and fragmentation pathway.
Isotopic Signature Analysis (Pre-Fragmentation)
The presence of one Bromine (Br) and one Chlorine (Cl) atom creates a distinct "triplet-like" molecular ion cluster. This pattern is the primary checkpoint for identity verification.
Molecular Formula:
| Ion Type | m/z (Approx) | Composition | Relative Abundance (Theoretical) | Diagnostic Significance |
| M | 235.9 | 100% | Base peak of molecular cluster. | |
| M+2 | 237.9 | ~130% | Critical Checkpoint: The M+2 peak is often higher than M due to the summation of | |
| M+4 | 239.9 | ~30% | Confirms presence of both halogens. |
Fragmentation Pathway (EI Source)
Under Electron Impact (70 eV), the molecule follows a predictable decay series. The lability of the C-Cl bond in acid chlorides drives the formation of the acylium ion.
Pathway Logic:
-
-Cleavage: Loss of the Chlorine radical (
) to form the resonance-stabilized acylium ion ( ). -
Decarbonylation: Ejection of Carbon Monoxide (
) from the acylium ion to form the phenyl cation ( ). -
H-X Elimination: Subsequent loss of HF or HBr (less common but possible in lower masses).
Visualization: Fragmentation Workflow
Figure 1: Predicted EI-MS fragmentation pathway for 2-Bromo-3-fluorobenzoyl chloride.
Comparative Analysis: Isomers & Impurities
In drug development, distinguishing the correct regioisomer is vital. MS data alone often lacks the resolution to distinguish positional isomers (e.g., 2-Bromo-4-fluoro vs. 2-Bromo-3-fluoro) because their fragmentation channels are energetically similar.
Comparison with Regioisomers
Scenario: You have a sample labeled "2-Bromo-3-fluorobenzoyl chloride" but suspect it might be the 4-fluoro isomer.
| Feature | 2-Bromo-3-fluorobenzoyl chloride | 2-Bromo-4-fluorobenzoyl chloride | Differentiation Strategy |
| Molecular Ion | m/z 236, 238, 240 | m/z 236, 238, 240 | Ineffective: Identical mass and isotope pattern. |
| Base Peak | m/z 201 (Acylium) | m/z 201 (Acylium) | Ineffective: Both form stable acylium ions. |
| Ortho Effect | Interaction between Br (C2) and COCl (C1). | Interaction between Br (C2) and COCl (C1). | Weak: Both have ortho-bromo substituents. |
| GC Retention | Distinct ( | Distinct ( | Effective: Isomers typically separate on non-polar columns (e.g., DB-5MS) due to boiling point differences. |
Recommendation: Do not rely solely on MS spectral matching. Use GC-MS with a high-resolution capillary column. The 3-fluoro isomer generally elutes after the 4-fluoro isomer on standard phases due to dipole moment variations, though standards must be run for confirmation [1].
Comparison with Hydrolysis Product (Impurity)
Acid chlorides are moisture-sensitive. The most common impurity is 2-Bromo-3-fluorobenzoic acid .
| Analyte | Key MS Difference | Mechanism |
| Acid Chloride (Target) | Loss of Cl (35 Da) | |
| Carboxylic Acid (Impurity) | Loss of OH (17 Da) |
Diagnostic Check: If you observe a peak at m/z 219/221 (
Experimental Protocol: Validated GC-MS Workflow
To ensure reproducibility and prevent in-situ hydrolysis during analysis, follow this derivatization protocol. Direct injection of acid chlorides can damage GC columns and yield poor peak shapes.
Method: Methyl Ester Derivatization
This protocol converts the reactive acid chloride into a stable methyl ester, improving peak shape and allowing for precise isomer separation.
Reagents:
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Pyridine (base catalyst)
Step-by-Step Workflow:
-
Sample Prep: Dissolve ~5 mg of 2-Bromo-3-fluorobenzoyl chloride in 1 mL of anhydrous DCM.
-
Derivatization: Add 200 µL of anhydrous Methanol and 10 µL of Pyridine.
-
Incubation: Vortex for 30 seconds; let stand at room temperature for 5 minutes. (Reaction:
). -
Analysis: Inject 1 µL into the GC-MS.
Expected Data (Methyl Ester):
-
New Molecular Ion: m/z ~232/234 (Shifted by
). -
Base Peak: m/z 201/203 (Acylium ion remains the same:
, confirming the core structure).
Visualization: Decision Tree for Sample Analysis
Figure 2: Logic flow for validating sample integrity via derivatization.
References
- Differentiation of Isomers: Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
-
Halogen Patterns: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Benzoyl Chloride Derivatization: Application Note: Derivatization and rapid GC-MS screening of chlorides. Royal Society of Chemistry, Analytical Methods.
-
Compound Properties: PubChem Compound Summary for CID 2734026 (Isomer Reference). National Library of Medicine (US).
(Note: Specific spectral libraries such as NIST or Wiley should be consulted for reference spectra of specific proprietary isomers if available in your institution's database.)
Sources
A Strategic Guide to Acylation: Evaluating 2-Bromo-3-fluorobenzoyl Chloride Against Conventional Acylating Agents
Introduction: The Indispensable Role of Acylation in Modern Synthesis
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone transformation in organic chemistry, fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the potential for subsequent molecular diversification.[3] While simple acylating agents like acetyl chloride or benzoyl chloride are workhorses in the lab, the demand for complex, highly functionalized molecules in drug discovery necessitates reagents with greater strategic value.
This guide provides an in-depth comparative analysis of 2-Bromo-3-fluorobenzoyl chloride, a reagent that offers more than simple acylation. We will explore its unique reactivity profile, benchmark its performance against other acylating agents, and provide actionable experimental protocols. The central thesis is to present 2-Bromo-3-fluorobenzoyl chloride not merely as a substitute, but as a strategic component for synthetic routes where downstream functionalization is key.
Understanding 2-Bromo-3-fluorobenzoyl Chloride: A Profile
2-Bromo-3-fluorobenzoyl chloride (C₇H₃BrClFO) is a di-substituted aromatic acyl chloride.[4][5] Its utility extends beyond the capabilities of simpler benzoyl chlorides due to the specific electronic effects of its halogen substituents and the synthetic possibilities they introduce.
Causality of Reactivity: The reactivity of an acyl chloride is primarily governed by the electrophilicity of the carbonyl carbon. The more electron-deficient this carbon is, the more susceptible it is to nucleophilic attack.[6]
-
Inductive Effect (-I): Both the bromine and fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon, significantly increasing its electrophilicity.
-
Strategic Positioning: The ortho bromine and meta fluorine create a unique electronic environment. The fluorine's powerful inductive effect enhances reactivity, while the bromine atom serves as a versatile synthetic handle for post-acylation modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This dual functionality is a paramount advantage in multi-step synthetic campaigns, particularly in drug development where rapid library generation is essential.
Comparative Analysis with Alternative Acylating Agents
The selection of an acylating agent is a balance between reactivity, selectivity, cost, and the nature of the byproduct.[2] Acyl chlorides are generally the most reactive, followed by acid anhydrides.[3][7]
Physicochemical Properties Comparison
A foundational comparison begins with the physical properties that dictate handling and reaction setup.
| Property | 2-Bromo-3-fluorobenzoyl chloride | Benzoyl Chloride | 3-Fluorobenzoyl Chloride | Acetic Anhydride |
| Formula | C₇H₃BrClFO | C₇H₅ClO | C₇H₄ClFO | C₄H₆O₃ |
| MW ( g/mol ) | 237.45[4] | 140.57 | 158.56 | 102.09 |
| Boiling Point | Not readily available | 197.2 °C | ~189 °C | 138-140 °C[2] |
| Reactivity | Very High | High | Very High | High[2] |
| Key Byproduct | HCl | HCl | HCl | Acetic Acid[2] |
Performance in Acylation Reactions
The true measure of an acylating agent is its performance in common chemical transformations. Friedel-Crafts acylation, a classic C-C bond-forming reaction, serves as an excellent benchmark.[8][9] The reaction involves the generation of a highly electrophilic acylium ion, which then attacks an electron-rich aromatic ring.[10]
The enhanced electrophilicity of 2-Bromo-3-fluorobenzoyl chloride suggests it can perform effectively, potentially under milder conditions than less activated benzoyl chlorides. The electron-withdrawing substituents make the resulting ketone product even more deactivated to further acylation, ensuring mono-acylation.[9]
| Acylating Agent | Substrate | Catalyst | Typical Yield | Selectivity | Key Advantage | Reference |
| 2-Bromo-3-fluorobenzoyl chloride | Anisole | AlCl₃ | High (Predicted) | High (para) | Product has handles for further functionalization | N/A |
| Benzoyl Chloride | Anisole | AlCl₃ | High | High (para) | Baseline, cost-effective | [11] |
| Acetyl Chloride | Benzene | AlCl₃ | High | N/A | Forms simple acetophenones | [12][13] |
| Bromoacetyl Chloride | Aromatic Substrates | AlCl₃ | High | N/A | Higher reactivity than acetyl chloride; product is an α-haloketone | [14] |
| Acetic Anhydride | Phenols | ZnCl₂ | High | N/A | Milder byproduct (acetic acid) | [11] |
Disclaimer: Direct, side-by-side comparative yield data for 2-Bromo-3-fluorobenzoyl chloride on identical substrates under the same conditions as other acylating agents is limited in publicly available literature. The provided data is a composite from various sources and established chemical principles.[14]
Experimental Protocols: A Self-Validating System
A trustworthy protocol is one that is detailed, reproducible, and includes checkpoints for reaction monitoring. Here, we provide a general protocol for the N-acylation of a primary amine, a common reaction in pharmaceutical synthesis.
Protocol: N-Acylation of Aniline with 2-Bromo-3-fluorobenzoyl chloride
This protocol describes the formation of an amide bond, a critical linkage in many active pharmaceutical ingredients (APIs).
Materials:
-
2-Bromo-3-fluorobenzoyl chloride
-
Aniline (or other primary/secondary amine)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (as a base)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the flask to 0 °C in an ice bath with stirring. This is crucial to control the exothermicity of the reaction, especially with a highly reactive acyl chloride.
-
Addition of Acyl Chloride: Dissolve 2-Bromo-3-fluorobenzoyl chloride (1.1 equivalents) in a small volume of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.[15]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Workup (Quenching): Once the reaction is complete, quench by the slow addition of water. Transfer the mixture to a separatory funnel.
-
Workup (Washing): Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove any remaining acid), and brine (to remove bulk water).[15]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude amide can be purified by recrystallization or column chromatography on silica gel.
Visualizing Workflows and Concepts
Clear diagrams are essential for conveying complex information succinctly.
Experimental Workflow for N-Acylation
Caption: General experimental workflow for a catalyzed acylation reaction.[11]
Logical Diagram: The Strategic Advantage
Caption: The dual advantages of 2-Bromo-3-fluorobenzoyl chloride.
Safety and Handling
As with all acyl chlorides, 2-Bromo-3-fluorobenzoyl chloride is corrosive, water-reactive, and a lachrymator.[16]
-
Handling: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[16][17]
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials like water, alcohols, and strong bases.[18] The container should be kept tightly closed under an inert atmosphere.[16]
-
Spills: Absorb spills with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.
-
First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[19] If inhaled, move to fresh air.[16]
Conclusion
2-Bromo-3-fluorobenzoyl chloride represents a strategically superior choice over simpler acylating agents for complex synthetic challenges. Its heightened reactivity, driven by the inductive effects of its halogen substituents, allows for efficient acylation. More importantly, the presence of the ortho-bromo group provides a synthetic handle for subsequent, value-adding transformations. This dual functionality makes it an exceptionally powerful tool for researchers, scientists, and drug development professionals aiming to accelerate the creation of novel, highly functionalized molecules. While its cost may be higher than unsubstituted benzoyl chloride, its potential to streamline multi-step syntheses and enable rapid diversification of molecular scaffolds offers a compelling argument for its integration into the modern synthetic chemist's toolbox.
References
-
Ace Chemistry . Acylating agents. [Link]
-
Study.com . Acylation Overview, Mechanism & Agents. [Link]
-
Wikipedia . Acylation. [Link]
-
Byju's . Friedel-Crafts Acylation Reaction. [Link]
-
Master Organic Chemistry . (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Frontiers in Chemistry . (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]
-
J&K Scientific LLC . (2025). Acylation Reaction: Applications in Organic Chemistry. [Link]
-
Swarthmore College . Experiment 1: Friedel-Crafts Acylation. [Link]
-
Green Chemistry . (2011). Enzymatic acylation : assessing the greenness of different acyl donors. [Link]
-
ResearchGate . (2024). Friedel–Crafts acylation of different arenes with benzoyl chloride... [Link]
-
Wikipedia . Friedel–Crafts reaction. [Link]
-
Chemguide . friedel-crafts acylation of benzene. [Link]
-
Chemistry LibreTexts . (2023). Using Acyl Chlorides in Friedel-Crafts Reactions. [Link]
-
PrepChem.com . Synthesis of 2-bromobenzoyl chloride. [Link]
- Google Patents. (2021). CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.
-
PubChem . 4-Bromo-2-fluorobenzoyl chloride. [Link]
-
Chemistry Stack Exchange . (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
-
ResearchGate . (2022). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl... [Link]
-
Sparrow Chemical . Benzoyl Chloride Series. [Link]
-
aldlab-chemicals . 2-Bromo-3-fluorobenzoyl chloride. [Link]
-
PubChem . 3-Fluorobenzoyl chloride. [Link]
-
Sciencemadness.org . (2018). synthesis of 2-bromobenzoyl chloride. [Link]
-
İstanbul Commerce University Journal of Science . (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD . (2026). Understanding the Properties and Reactivity of 3-Fluorobenzyl Chloride. [Link]
Sources
- 1. Acylation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. en.huatengsci.com [en.huatengsci.com]
- 5. aldlab-chemicals_2-Bromo-3-fluorobenzoyl chloride [aldlab.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
A Comparative Guide to the Characterization of Amides Derived from 2-Bromo-3-fluorobenzoyl Chloride
For researchers, scientists, and professionals in drug development, the synthesis and characterization of novel chemical entities are foundational to innovation. Substituted benzamides, in particular, represent a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] This guide provides an in-depth technical comparison of amides derived from 2-bromo-3-fluorobenzoyl chloride, offering insights into their synthesis, characterization, and performance relative to alternative structures. We will delve into the causality behind experimental choices and present supporting data to ensure a thorough and objective analysis.
The Significance of the 2-Bromo-3-fluoro Benzamide Moiety
The unique substitution pattern of the 2-bromo-3-fluorobenzoyl group offers several strategic advantages in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability, improve bioavailability, and modulate the pKa of nearby functional groups, all of which are critical parameters in drug design.[2] The bromine atom serves as a versatile synthetic handle, enabling further structural modifications through cross-coupling reactions, thereby providing access to a diverse range of analogues for structure-activity relationship (SAR) studies.
Synthesis of N-Aryl-2-bromo-3-fluorobenzamides: A Standard Protocol
The most direct route to N-substituted amides from 2-bromo-3-fluorobenzoyl chloride is the Schotten-Baumann reaction, which involves the acylation of a primary or secondary amine.[3] This method is widely employed due to its operational simplicity and generally high yields.
Experimental Protocol: Synthesis of a Representative N-Aryl-2-bromo-3-fluorobenzamide
Materials:
-
2-Bromo-3-fluorobenzoyl chloride
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane at 0 °C, add a solution of 2-bromo-3-fluorobenzoyl chloride (1.1 eq.) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-aryl-2-bromo-3-fluorobenzamide.
Caption: General workflow for the synthesis of N-aryl-2-bromo-3-fluorobenzamides.
Characterization of 2-Bromo-3-fluorobenzamides
Spectroscopic Data Comparison
| Spectroscopic Technique | Expected Data for N-(4-methoxyphenyl)-2-bromo-3-fluorobenzamide | Comparative Data for N-(2,3-difluorophenyl)-2-fluorobenzamide[4] |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons: 6.8-7.8 (multiplets); NH proton: ~8.0 (broad singlet); OCH₃ protons: ~3.8 (singlet) | Aromatic protons: 7.1-8.2 (multiplets); NH proton: ~8.3 (broad singlet) |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons: 110-160; Carbonyl carbon: ~165; OCH₃ carbon: ~55 | Aromatic carbons: 115-155; Carbonyl carbon: ~163 |
| IR (KBr, cm⁻¹) | N-H stretch: ~3300; C=O stretch: ~1650; C-F stretch: ~1250; C-Br stretch: ~600 | N-H stretch: ~3250; C=O stretch: ~1660; C-F stretch: ~1270 |
| Mass Spec. (ESI-MS) | [M+H]⁺ corresponding to the molecular weight | [M+H]⁺ corresponding to the molecular weight |
Rationale for Expected Data: The chemical shifts in NMR are influenced by the electronic environment of the nuclei. The electron-withdrawing nature of the fluorine and bromine atoms will deshield adjacent protons and carbons, leading to downfield shifts. The amide proton's chemical shift is often broad and can vary with concentration and solvent. In IR spectroscopy, the carbonyl stretch is a strong, characteristic peak, and its position can be influenced by conjugation and hydrogen bonding.
Comparison with Alternative Synthetic Methodologies
While the acid chloride method is robust, alternative approaches offer distinct advantages, particularly when dealing with sensitive substrates or when aiming for more "green" reaction conditions.
Amide Synthesis via Coupling Reagents
Amide bonds can be efficiently formed from the corresponding carboxylic acid (2-bromo-3-fluorobenzoic acid) using a variety of coupling reagents.
Caption: Alternative synthesis of 2-bromo-3-fluorobenzamides using coupling reagents.
Comparison of Synthetic Routes
| Method | Starting Material | Reagents | Advantages | Disadvantages |
| Acid Chloride | 2-Bromo-3-fluorobenzoyl chloride | Amine, Base (e.g., Et₃N) | High reactivity, generally good yields, simple workup. | Acid chloride may be moisture-sensitive; requires an extra step to prepare from the acid. |
| Coupling Reagents | 2-Bromo-3-fluorobenzoic acid | Amine, Coupling reagent (e.g., HATU, EDC), Base | Milder reaction conditions, broader substrate scope, one-pot procedure. | Coupling reagents can be expensive; byproducts may require careful removal. |
Expert Insight: The choice between the acid chloride and coupling reagent methods often depends on the scale of the synthesis and the availability and cost of the starting materials. For small-scale, rapid analogue synthesis, coupling reagents offer convenience. For larger-scale production, the acid chloride route may be more cost-effective.
Performance Comparison: Biological Activity of Halogenated Benzamides
The ultimate measure of a novel compound's utility in drug discovery is its biological activity. While specific data for amides of 2-bromo-3-fluorobenzoic acid is sparse, we can draw valuable comparisons from studies on other halogenated benzamides. For instance, various halogenated benzamide derivatives have been synthesized and evaluated as potential radioligands for dopamine D2 receptors, demonstrating that the nature and position of the halogen substituent significantly impact binding affinity.[5] Furthermore, studies on other substituted benzamides have revealed their potential as anti-inflammatory agents.[6]
The 2-bromo-3-fluoro substitution pattern is expected to confer a unique combination of lipophilicity and electronic properties that could lead to favorable interactions with biological targets. The bromine atom, in particular, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-protein binding.
Conclusion and Future Outlook
Amides derived from 2-bromo-3-fluorobenzoyl chloride represent a promising class of compounds for drug discovery and development. The synthetic routes to these molecules are well-established, and their characterization can be readily achieved using standard spectroscopic techniques. The true potential of this scaffold lies in the strategic placement of the bromine and fluorine atoms, which offers opportunities for both fine-tuning physicochemical properties and enabling further synthetic diversification.
Future research should focus on the synthesis of a broader library of these amides and the systematic evaluation of their biological activities across various therapeutic areas. A direct comparison of their performance with isomeric and other halogenated benzamides will be crucial in elucidating the specific advantages of the 2-bromo-3-fluoro substitution pattern and guiding the design of next-generation therapeutic agents.
References
- Stark, D., et al. (2007). In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. Bioorganic & Medicinal Chemistry, 15(21), 6819-29.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- MDPI. (2021). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molecules, 26(10), 2953.
- MDPI. (2021).
- De Gruyter. (2002). Infrared and NMR (1H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.
- Gershon, H., & Clarke, D. D. (1982). Antifungal properties of 2-bromo-3-fluorosuccinic acid esters and related compounds. Antimicrobial Agents and Chemotherapy, 22(5), 843–848.
- Wiley Online Library. (2018). Experimental and theoretical study on structure and spectroscopic properties of 2-bromo-3-N-(N′,N′-dimethylformamidino) benzanthrone. Luminescence, 33(7), 1217-1225.
-
The Royal Society of Chemistry. (2012). Supporting Information for Chemical Communications. Accessed February 15, 2026. [Link]
- Beilstein Journal of Organic Chemistry. (2014). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 10, 2436–2442.
- MDPI. (2018). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2018(4), M1013.
- Fama, M., et al. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. European Journal of Medicinal Chemistry, 36(6), 517-30.
-
ResearchGate. (2018). Experimental and theoretical study on structure and spectroscopic properties of 2-bromo-3-N-(N′,N′-dimethylformamidino) benzanthrone. Accessed February 15, 2026. [Link]
- MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(9), 1473.
-
David Discovers Drug Discovery. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Accessed February 15, 2026. [Link]
- IUCr. (2022). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
-
University of Wisconsin-Madison. (2012). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Accessed February 15, 2026. [Link]
-
Organic Chemistry Portal. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage under Catalyst-Free Conditions. Accessed February 15, 2026. [Link]
- PubMed. (1990). Fluorinated retinoic acids and their analogues. 3. Synthesis and biological activity of aromatic 6-fluoro analogues. Journal of Medicinal Chemistry, 33(5), 1466-72.
- Royal Society of Chemistry. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). RSC Advances, 14(47), 34685-34695.
- MDPI. (2020). Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. Molecules, 25(18), 4234.
-
ResearchGate. (2023). Fungicidal and antibiofilm activities of 2-bromo-N-phenylacetamide against fluconazole-resistant Candida spp.: a promising antifungal agent. Accessed February 15, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 4. chalcogen.ro [chalcogen.ro]
- 5. In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Structure of 2-Bromo-3-fluorobenzoyl Chloride Reaction Products
Introduction: The Synthetic Challenge and Analytical Imperative
2-Bromo-3-fluorobenzoyl chloride is a valuable heterocyclic building block in the synthesis of novel pharmaceuticals and advanced materials. Its utility stems from the unique electronic properties conferred by the ortho-bromo and meta-fluoro substituents on the benzoyl core. However, the very features that make this reagent synthetically interesting also present a distinct challenge: ensuring the regiochemical integrity of its reaction products. When this acyl chloride is reacted with nucleophiles, it is paramount to confirm that the substitution has occurred at the carbonyl carbon and that the halogenated aromatic scaffold remains intact.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the structure of products derived from 2-Bromo-3-fluorobenzoyl chloride. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, establishing a self-validating analytical workflow. By objectively comparing the spectroscopic signatures of the starting material against its derivatives, this guide equips the reader with the tools for unambiguous structural elucidation.
Reactivity and Regiochemical Considerations
The primary site of reactivity for 2-Bromo-3-fluorobenzoyl chloride is the highly electrophilic carbonyl carbon of the acyl chloride group. This functional group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines (to form amides) and alcohols (to form esters).
The directing effects of the bromo and fluoro substituents are generally not a factor in these initial substitution reactions, as the reactivity of the acyl chloride far surpasses the reactivity of the aromatic ring towards nucleophilic aromatic substitution (SNAr) under standard conditions. The principal validation challenge, therefore, is not one of competing isomeric products, but rather the definitive confirmation of three key structural points:
-
Successful transformation of the acyl chloride functional group.
-
Incorporation of the nucleophile into the final structure.
-
Retention of the 2-bromo, 3-fluoro substitution pattern on the aromatic ring.
To illustrate these validation principles, we will use the synthesis of N-benzyl-2-bromo-3-fluorobenzamide as a representative case study.
Experimental Protocols: A Self-Validating Workflow
Trustworthy results are built upon robust and well-rationalized experimental design. The following protocols for synthesis and analysis are designed to work in concert, providing orthogonal data points that collectively confirm the product's structure.
Synthesis Protocol: Amidation of 2-Bromo-3-fluorobenzoyl chloride
This protocol describes a standard procedure for forming an amide derivative.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Bromo-3-fluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to moderate the exothermic reaction and prevent potential side reactions.
-
Nucleophile & Base Addition: In a separate vial, dissolve benzylamine (1.05 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or pyridine in anhydrous DCM. The slight excess of the amine ensures complete consumption of the acyl chloride, while the base acts as a scavenger for the HCl byproduct, preventing protonation of the amine nucleophile.
-
Reaction: Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Warm to Ambient Temperature: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography or recrystallization.
Analytical Workflow: From Reaction to Validation
The following diagram outlines the logical flow for purifying and validating the synthesized product.
Caption: Workflow for the synthesis, purification, and structural validation of reaction products.
Comparative Spectroscopic Analysis
The core of structural validation lies in comparing the spectroscopic data of the product with the starting material. The disappearance of signals corresponding to the acyl chloride and the appearance of new signals for the incorporated nucleophile provide definitive proof of reaction success.
| Technique | 2-Bromo-3-fluorobenzoyl chloride (Starting Material) | N-benzyl-2-bromo-3-fluorobenzamide (Product) | Rationale for Structural Confirmation |
| IR Spectroscopy | Strong C=O stretch at ~1775 cm⁻¹ (characteristic of acyl chlorides)[1][2][3][4]. | Strong C=O stretch shifted to ~1660 cm⁻¹ (Amide I band). Appearance of N-H stretch at ~3300 cm⁻¹ . | A significant shift in the C=O frequency is conclusive evidence of the functional group transformation from acyl chloride to amide. |
| ¹H NMR Spectroscopy | Aromatic protons appear as a complex multiplet between 7.4-7.9 ppm. | Aromatic protons of the benzamide ring appear as a complex multiplet. New signals for the benzyl group appear: ~7.3 ppm (s, 5H, Ph-H) and ~4.6 ppm (d, 2H, -CH₂-). A broad singlet for the N-H proton appears (~6.5-8.5 ppm). | The appearance of signals corresponding to the benzyl group confirms its incorporation. The splitting pattern of the aromatic region confirms the retention of the substitution pattern. |
| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) at ~165 ppm . Aromatic carbons show characteristic C-F and C-Br shifts. | Carbonyl carbon (C=O) shifts slightly to ~164 ppm . Appearance of new signals for the benzyl group (~138 ppm for the quaternary carbon, ~128 ppm for Ph-C, and ~44 ppm for -CH₂-). | Confirms the carbon skeleton of the incorporated nucleophile and the overall structure. C-F coupling provides an additional layer of confirmation for the aromatic substitution pattern. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) shows a characteristic isotopic pattern for one bromine atom at m/z 236/238 (~1:1 ratio). | Molecular ion peak (M⁺) shows a characteristic isotopic pattern for one bromine atom at m/z 309/311 (~1:1 ratio). | The mass shift precisely corresponds to the addition of the benzylamine fragment minus HCl. The persistence of the 1:1 M⁺/M+2 isotopic pattern is irrefutable proof that the bromine atom is present in the final product structure.[5][6][7][8] |
Deep Dive into Key Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms.[9]
-
¹H & ¹³C NMR: The primary role of ¹H and ¹³C NMR is to confirm the presence of the newly introduced moiety (e.g., the benzyl group) and to ensure the substitution pattern on the aromatic ring has not changed. The complex splitting patterns of the three adjacent aromatic protons are a key fingerprint region. For unambiguous assignment, 2D NMR techniques like COSY and HSQC can be employed.
-
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an exceptionally clean and informative technique. The product should exhibit a single resonance for the fluorine atom, typically a doublet of doublets due to coupling with the two ortho protons. The chemical shift is highly sensitive to the electronic environment, providing another layer of structural verification.
Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition, serving as a fundamental check on the reaction outcome.[10]
-
Isotopic Pattern: The most critical diagnostic feature for bromine-containing compounds is the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which exists in an approximate 1:1 natural abundance.[7] Any molecular ion or fragment containing a single bromine atom will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by two mass units. This provides unambiguous confirmation that the bromine atom has been retained in the product.
-
Fragmentation: In Electron Ionization (EI) mode, the fragmentation pattern can offer further structural clues. For N-benzyl-2-bromo-3-fluorobenzamide, characteristic fragments would include the loss of the benzyl group ([M-91]⁺) and the formation of the 2-bromo-3-fluorobenzoyl cation ([C₇H₃BrFO]⁺).
Conclusion: An Integrated Approach to Certainty
Validating the structure of derivatives of 2-Bromo-3-fluorobenzoyl chloride is a critical step in the synthetic workflow. A successful validation strategy does not rely on a single piece of data but rather on the convergence of evidence from multiple, orthogonal analytical techniques. By following a logical workflow of synthesis, purification, and multi-faceted spectroscopic analysis—comparing IR for functional group changes, MS for mass and elemental confirmation, and NMR for atomic connectivity—researchers can achieve a high degree of confidence in their results. This rigorous, evidence-based approach is essential for ensuring the integrity of data and accelerating the pace of discovery in chemical and pharmaceutical research.
References
-
McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15. [Link][5][6]
-
CAS SciFinder. (n.d.). Chemical Compound Database. American Chemical Society. Retrieved February 14, 2026, from [Link][11]
-
University of Cambridge Chemistry Library. (n.d.). List of useful databases. Retrieved February 14, 2026, from [Link][12]
-
PubChem. (n.d.). National Center for Biotechnology Information. U.S. National Library of Medicine. Retrieved February 14, 2026, from [Link][13][14]
-
Chemistry LibreTexts. (2022, July 26). Public Chemical Databases. Retrieved February 14, 2026, from [Link][15]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved February 14, 2026, from [Link][7]
-
Takhistov, V. V., & Ponomarev, D. A. (2005). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 74(7), 637-657. [Link][8]
-
Hannus, I., et al. (2000). IR spectroscopic investigations of the adsorption of benzoyl chloride in zeolites. Vibrational Spectroscopy, 22(1-2), 29-37. [Link][1]
-
Al-Saadi, A. A. (2002). An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites. Zeitschrift für Naturforschung A, 57(9-10), 735-738. [Link][3]
-
NIST. (n.d.). Benzoyl chloride. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link][4]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved February 14, 2026, from [Link][9]
-
Bond, T. J., & Jones, A. D. (2010). Quantitative determination of benzoyl peroxide by high-performance liquid chromatography and comparison to the iodometric method. Journal of Cosmetic Science, 61(5), 379-387. [Link][16]
Sources
- 1. (PDF) IR spectroscopic investigations of the adsorption of benzoyl chloride in zeolites [academia.edu]
- 2. Benzoyl chloride(98-88-4) IR2 spectrum [chemicalbook.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Benzoyl chloride [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CAS SciFinder - Chemical Compound Database | CAS [cas.org]
- 12. List of useful databases | Chemistry Library [library.ch.cam.ac.uk]
- 13. Online Databases & Libraries – BP4NTA [nontargetedanalysis.org]
- 14. PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Quantitative determination of benzoyl peroxide by high-performance liquid chromatography and comparison to the iodometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-3-fluorobenzoyl chloride
A Researcher's Guide to Safely Handling 2-Bromo-3-fluorobenzoyl Chloride
As a Senior Application Scientist, I've seen firsthand how seemingly minor details in preparation and handling can significantly impact the success and safety of a synthesis. 2-Bromo-3-fluorobenzoyl chloride is a valuable reagent in the development of novel pharmaceuticals and advanced materials. However, its reactivity, particularly its nature as an acyl halide, demands a meticulous and informed approach. This guide is designed to provide you with the essential, practical knowledge to handle this compound safely and effectively, ensuring the integrity of your experiments and, most importantly, your well-being.
Understanding the Risks: More Than Just a Reagent
2-Bromo-3-fluorobenzoyl chloride is not just another chemical on your shelf. It's a corrosive and lachrymatory substance, meaning it can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3][4][5] The primary hazard stems from its reactivity with water and other nucleophiles.[2][6][7][8] Upon contact with moisture, it hydrolyzes to form hydrochloric acid and 2-bromo-3-fluorobenzoic acid.[7][8] This reaction is exothermic and the resulting HCl fumes are corrosive and toxic.
| Hazard | Consequence | Causality |
| Corrosive | Causes severe skin burns and eye damage.[1][2][3][4][5] | The acyl chloride moiety is highly electrophilic and reacts with nucleophiles in biological tissues, leading to cell damage. The hydrolysis product, hydrochloric acid, is also highly corrosive. |
| Lachrymator | Induces tearing and severe eye irritation.[2][5][6] | The vapor reacts with moisture in the eyes to produce hydrochloric acid, causing immediate and intense irritation. |
| Respiratory Irritant | May cause respiratory irritation if inhaled.[9] | Inhalation of vapors or aerosols leads to the formation of hydrochloric acid in the respiratory tract, causing irritation and potential damage to the mucous membranes. |
| Water Reactive | Reacts with water to produce toxic and corrosive hydrogen chloride gas.[2][4][7][8] | The carbon-chlorine bond in the acyl chloride is highly polarized and susceptible to nucleophilic attack by water. |
Your First Line of Defense: Personal Protective Equipment (PPE)
Given the hazards, a comprehensive PPE strategy is non-negotiable. This is not a mere checklist; it's a system designed to protect you from specific threats.
-
Eye and Face Protection: At a minimum, chemical splash goggles are required.[10][11] However, due to the severe corrosivity and lachrymatory nature of this compound, I strongly recommend a full-face shield worn over chemical splash goggles .[10][11][12] This provides an essential extra layer of protection against splashes and fumes. Standard safety glasses are inadequate as they do not provide a seal against vapors.[13]
-
Skin Protection:
-
Gloves: Not all gloves are created equal. You will need chemical-resistant gloves . Nitrile gloves can offer splash protection for short-term use, but for extended handling or in case of a spill, heavier-duty gloves such as butyl or neoprene rubber are recommended.[14] Always inspect your gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.[15]
-
Lab Coat: A flame-resistant lab coat is essential. Ensure it is fully buttoned to provide maximum coverage.[10]
-
Additional Protection: For larger quantities or when there is a significant risk of splashing, consider using a chemical-resistant apron and sleeves over your lab coat.[12]
-
-
Respiratory Protection: All handling of 2-Bromo-3-fluorobenzoyl chloride must be conducted within a certified chemical fume hood.[2][16][17] If there is a risk of exposure exceeding the occupational exposure limits, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is necessary.[4][14]
The following diagram illustrates the hierarchy of controls when working with hazardous chemicals, with PPE being the final, but critical, layer of protection.
Caption: Hierarchy of controls and essential PPE.
Operational Plan: From Receipt to Reaction
A smooth and safe workflow starts with proper planning. The following steps will guide you through the process of handling 2-Bromo-3-fluorobenzoyl chloride in a laboratory setting.
1. Preparation and Pre-use Inspection:
-
Designate a Workspace: All work with this reagent should be performed in a designated area within a chemical fume hood.
-
Assemble Your Equipment: Have all necessary glassware, reagents, and quenching solutions prepared and within reach before you retrieve the 2-Bromo-3-fluorobenzoyl chloride from storage. Ensure all glassware is dry, as residual moisture can react with the acyl chloride.
-
Emergency Preparedness: Locate the nearest safety shower and eyewash station. Have an appropriate spill kit readily available. A container of sodium bicarbonate or other suitable neutralizing agent should be on hand for spills.
2. Handling and Dispensing:
-
Inert Atmosphere: While not always strictly necessary for all applications, handling under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent hydrolysis from atmospheric moisture.
-
Syringe Techniques: For transferring the liquid, use a dry syringe with a needle.
-
Opening the Container: Slowly and carefully open the container, being mindful of any potential pressure buildup. The container should be opened and closed within the fume hood.
3. The Reaction:
-
Addition: Add the 2-Bromo-3-fluorobenzoyl chloride to your reaction mixture dropwise, especially for exothermic reactions. This allows for better temperature control.
-
Quenching: Once the reaction is complete, any excess acyl chloride must be quenched. This is typically done by slowly adding a suitable nucleophile, such as an alcohol (e.g., isopropanol) or a basic aqueous solution (e.g., sodium bicarbonate solution), to the reaction mixture while it is still in the reaction vessel and under controlled conditions (e.g., in an ice bath).
The following workflow diagram outlines the key steps for safe handling.
Caption: Safe handling workflow for 2-Bromo-3-fluorobenzoyl chloride.
Disposal Plan: A Critical Final Step
Improper disposal of 2-Bromo-3-fluorobenzoyl chloride and its waste is a serious safety and environmental hazard.
1. Neutralization:
-
All waste containing 2-Bromo-3-fluorobenzoyl chloride must be neutralized before disposal.
-
Slowly and carefully add the waste to a stirred, cold solution of sodium bicarbonate or another suitable base. Be prepared for gas evolution (carbon dioxide) and potential foaming.
-
Test the pH of the resulting solution to ensure it is neutral.
2. Waste Collection:
-
The neutralized aqueous waste should be collected in a designated hazardous waste container.[15][18][19]
-
Label the container clearly with its contents.
-
Contaminated materials such as gloves, paper towels, and syringes should be placed in a separate, sealed bag and disposed of as solid hazardous waste.[15]
3. Regulatory Compliance:
-
Always follow your institution's and local regulations for hazardous waste disposal.[18]
By adhering to these guidelines, you can confidently and safely incorporate 2-Bromo-3-fluorobenzoyl chloride into your research, minimizing risks and ensuring the highest standards of laboratory practice.
References
-
Wikipedia. (2023, October 29). Benzoyl chloride. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
Sciencemadness Wiki. (2022, July 7). Benzoyl chloride. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
USDA ARS. (2016, August 12). Personal Protective Equipment. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
University of Nevada, Reno Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 8. Benzoyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Personal Protective Equipment : USDA ARS [ars.usda.gov]
- 11. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 12. sams-solutions.com [sams-solutions.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. download.basf.com [download.basf.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. The Applications and Reactions of Benzoyl chloride_Chemicalbook [chemicalbook.com]
- 17. carlroth.com [carlroth.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
